Mca-VDQVDGW-Lys(Dnp)-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H74N14O21 |
|---|---|
Molecular Weight |
1327.3 g/mol |
IUPAC Name |
3-[[(2S)-2-[[5-amino-2-[[(2S)-3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H74N14O21/c1-29(2)52(71-47(76)21-31-22-51(82)95-45-24-34(94-5)14-15-36(31)45)59(88)70-43(26-50(80)81)58(87)68-40(17-18-46(61)75)56(85)72-53(30(3)4)60(89)69-42(25-49(78)79)55(84)65-28-48(77)66-41(20-32-27-64-37-11-7-6-10-35(32)37)57(86)67-39(54(62)83)12-8-9-19-63-38-16-13-33(73(90)91)23-44(38)74(92)93/h6-7,10-11,13-16,22-24,27,29-30,39-43,52-53,63-64H,8-9,12,17-21,25-26,28H2,1-5H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,86)(H,68,87)(H,69,89)(H,70,88)(H,71,76)(H,72,85)(H,78,79)(H,80,81)/t39-,40?,41?,42?,43-,52?,53-/m0/s1 |
InChI Key |
IAEXPKQPOUYJTI-UQRVRJOKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C(C(C)C)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
Mca-VDQVDGW-Lys(Dnp)-NH2: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-VDQVDGW-Lys(Dnp)-NH2, its mechanism of action as a tool for measuring caspase-7 activity, and its application in the study of apoptosis.
Core Mechanism of Action: FRET-Based Detection of Caspase-7 Activity
This compound is a synthetic peptide substrate designed for the sensitive detection of caspase-7 activity. Its function is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence, VDQVDGW, is flanked by a fluorescent donor molecule, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, 2,4-Dinitrophenyl (Dnp), attached to the side chain of a lysine (Lys) residue.
In its intact state, the close proximity of the Mca and Dnp moieties allows for efficient FRET, where the energy from the excited Mca fluorophore is transferred non-radiatively to the Dnp quencher. This results in a significant suppression of the Mca fluorescence.
Caspase-7, a key executioner caspase in the apoptotic pathway, recognizes and cleaves the peptide sequence within VDQVDGW, likely after the second aspartate (D) residue. This cleavage event separates the Mca fluorophore from the Dnp quencher. Relieved from the quenching effect, the Mca molecule can now emit its characteristic fluorescence upon excitation. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of caspase-7.
Caption: FRET-based mechanism of this compound cleavage by caspase-7.
Quantitative Data
| Substrate Sequence | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Caspase-7 | Not Available | Not Available | Not Available | |
| Representative Substrate:Mca-DEVD-Ala-Pro-Lys(Dnp) | Caspase-7 | ~15.1 | Not Specified | Not Specified | [1] |
Note: The kinetic parameters for enzyme-substrate interactions can be influenced by the specific peptide sequence and experimental conditions. The provided data for the representative substrate should be considered as an estimation.
Experimental Protocols
The following is a detailed, representative methodology for a continuous kinetic assay of purified recombinant caspase-7 using this compound. This protocol is based on established methods for similar FRET-based caspase substrates and may require optimization for specific experimental setups.
Materials and Reagents
-
This compound Substrate: Lyophilized powder.
-
Recombinant Human Caspase-7: Purified and active.
-
Assay Buffer: 20 mM HEPES, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 10 mM Dithiothreitol (DTT), pH 7.4.
-
Inhibitor Control (optional): A specific caspase-7 inhibitor (e.g., Ac-DEVD-CHO).
-
DMSO: For dissolving the substrate and inhibitor.
-
96-well black microplates: For fluorescence measurements.
-
Fluorometric microplate reader: Capable of excitation at ~328 nm and emission at ~420 nm.
Reagent Preparation
-
Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the recombinant caspase-7 in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range. Keep the enzyme on ice.
-
Assay Buffer: Prepare the buffer and add fresh DTT just before use.
Experimental Workflow
Caption: General experimental workflow for a caspase-7 activity assay.
Assay Procedure
-
Plate Setup: To each well of a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Substrate working solution (diluted from the stock in Assay Buffer)
-
Inhibitor or vehicle control (if used)
-
Enzyme working solution (to initiate the reaction)
The final reaction volume is typically 100-200 µL. Include appropriate controls such as "no enzyme" and "no substrate" blanks.
-
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Excitation Wavelength: ~328 nm
-
Emission Wavelength: ~420 nm
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and a fixed enzyme concentration. Fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax and the enzyme concentration.
-
Signaling Pathway Context: Caspase-7 in Apoptosis
Caspase-7 is an effector caspase that plays a crucial role in the execution phase of apoptosis, or programmed cell death. It is activated by initiator caspases (caspase-8 and caspase-9) through proteolytic cleavage. Once activated, caspase-7, along with caspase-3, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
There are two main pathways leading to the activation of caspase-7:
-
The Extrinsic (Death Receptor) Pathway: Triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8, which in turn can directly cleave and activate caspase-7.
-
The Intrinsic (Mitochondrial) Pathway: Initiated by various intracellular stresses such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria, which forms a complex with Apaf-1 and pro-caspase-9 called the apoptosome. The apoptosome activates caspase-9, which then activates caspase-7.
Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways leading to caspase-7 activation.
This in-depth guide provides the core technical information required for the effective use of this compound in research and drug development. While specific kinetic data for this substrate remains to be published, the provided protocols and contextual information will enable scientists to design and execute robust experiments for the measurement of caspase-7 activity.
References
Mca-VDQVDGW-Lys(Dnp)-NH2: A Technical Guide to its Use as a Fluorogenic Substrate for Caspase-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-VDQVDGW-Lys(Dnp)-NH2, designed for the sensitive detection of caspase-7 activity. Caspase-7, a key executioner caspase in the apoptotic signaling cascade, represents a significant target in various physiological and pathological processes, including cancer and inflammatory diseases. This document details the principles of its mechanism of action, offers a generalized experimental protocol for its use, and discusses the known substrate specificity of caspase-7. Visual diagrams are provided to illustrate the relevant signaling pathways and experimental workflows. While this substrate is commercially available and marketed for caspase-7, it is important to note that detailed kinetic characterization of this specific peptide sequence (VDQVDGW) is not extensively documented in peer-reviewed literature. Therefore, the information presented herein is based on established principles of FRET-based protease assays and the known biological context of caspase-7.
Introduction to this compound
This compound is a synthetic peptide substrate that enables the real-time measurement of caspase-7 activity through Fluorescence Resonance Energy Transfer (FRET). The substrate consists of a specific amino acid sequence, VDQVDGW, which is recognized and cleaved by active caspase-7. This peptide is flanked by two key chemical groups:
-
Mca (7-Methoxycoumarin-4-yl-acetyl): A fluorescent donor group.
-
Dnp (2,4-Dinitrophenyl): A quenching acceptor group, attached to a lysine (Lys) residue.
In its intact state, the close proximity of the Mca and Dnp groups allows for efficient FRET, where the energy emitted by the excited Mca fluorophore is absorbed by the Dnp quencher, resulting in minimal fluorescence. Upon cleavage of the peptide backbone by an active protease, the Mca and Dnp moieties are separated, disrupting FRET and leading to a detectable increase in fluorescence. This increase in fluorescence intensity is directly proportional to the enzymatic activity of the protease.
Principle of FRET-Based Caspase-7 Activity Assay
The assay relies on the enzymatic cleavage of the substrate, which separates a fluorophore from a quencher.
Caption: Mechanism of the this compound FRET substrate.
Caspase-7 in Apoptotic Signaling
Caspase-7 is an executioner caspase that, along with caspase-3, is responsible for the cleavage of numerous cellular proteins during apoptosis. Its activation is a hallmark of programmed cell death and can be initiated by two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic and Extrinsic Activation of Caspase-7
-
Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor withdrawal, leads to the release of cytochrome c from the mitochondria. Cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9 then cleaves and activates effector caspases, including caspase-7.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). At the DISC, pro-caspase-8 is activated and subsequently activates downstream executioner caspases like caspase-7.
Caption: Simplified signaling pathways leading to caspase-7 activation.
Substrate Specificity of Caspase-7
Caspases recognize and cleave specific tetrapeptide sequences. Both caspase-3 and caspase-7 show a strong preference for substrates containing the DEVD (Asp-Glu-Val-Asp) motif, cleaving after the second aspartic acid residue. While they have overlapping substrate specificities, some studies suggest that there are also unique substrates for each. The VDQVD sequence in the this compound substrate is a variation of the canonical recognition motif. Without specific kinetic data, it is presumed to be selective for caspase-7, but potential cross-reactivity with other caspases, particularly caspase-3, should be considered in experimental design and data interpretation.
Quantitative Data on Substrate Specificity
As of this writing, detailed kinetic parameters (Km and kcat) for the cleavage of this compound by a panel of proteases are not available in the peer-reviewed literature. For illustrative purposes, a template for such a data table is provided below. Researchers are strongly encouraged to perform their own kinetic analyses to validate the specificity of this substrate in their experimental systems.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-7 | Data not available | Data not available | Data not available |
| Caspase-3 | Data not available | Data not available | Data not available |
| Caspase-8 | Data not available | Data not available | Data not available |
| Granzyme B | Data not available | Data not available | Data not available |
| Cathepsin B | Data not available | Data not available | Data not available |
Table 1: Illustrative Table of Enzyme Specificity. This table is a template. Quantitative data for this compound is not currently available in published literature.
Experimental Protocol: Caspase-7 Activity Assay
The following is a generalized protocol for measuring caspase-7 activity in cell lysates using this compound. Optimization of concentrations and incubation times may be necessary for specific experimental conditions.
Materials and Reagents
-
This compound substrate
-
DMSO (for substrate reconstitution)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Recombinant active caspase-7 (for standard curve)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~328 nm and emission at ~420 nm.
Experimental Workflow
Mca-VDQVDGW-Lys(Dnp)-NH2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key properties and characteristics of the fluorogenic peptide substrate, Mca-VDQVDGW-Lys(Dnp)-NH2. This substrate is a valuable tool for studying the activity of caspase-7, a critical executioner caspase in the apoptotic pathway.
Core Properties and Characteristics
This compound is a synthetic peptide that incorporates a fluorescent reporter group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching group, 2,4-Dinitrophenyl (Dnp). The peptide sequence, VDQVDGW, is designed to be a specific recognition and cleavage site for caspase-7.
The operational principle of this substrate is based on Fluorescence Resonance Energy Transfer (FRET). In its intact state, the close proximity of the Mca donor and the Dnp acceptor results in the quenching of the Mca fluorescence. Upon cleavage of the peptide bond between the aspartic acid (D) and glycine (G) residues by active caspase-7, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of caspase-7.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C60H74N14O21 | [1] |
| Molecular Weight | 1327.3 g/mol | [1] |
| Excitation Maximum (λex) | 328 nm | [1] |
| Emission Maximum (λem) | 420 nm | [1] |
| Purity | ≥95% | [1] |
| Solubility | Water (1 mg/ml) | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Experimental Protocols
Caspase-7 Activity Assay using this compound
This protocol provides a general framework for measuring caspase-7 activity in cell lysates or with purified enzyme. Optimization of reagent concentrations, incubation times, and other parameters may be necessary for specific experimental conditions.
Materials:
-
This compound substrate
-
Recombinant active caspase-7 (for standard curve) or cell lysate containing active caspase-7
-
Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~328 nm and emission at ~420 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, based on manufacturer's recommendation) to a concentration of 1-10 mM. Store aliquots at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Caspase Assay Buffer to the desired final concentration (typically in the range of 10-50 µM).
-
If using cell lysates, prepare them by a suitable method to release active caspases. Determine the total protein concentration of the lysate.
-
If using purified caspase-7, prepare a series of dilutions in Caspase Assay Buffer to generate a standard curve.
-
-
Assay Execution:
-
To each well of a 96-well black microplate, add 50 µL of your sample (cell lysate or purified caspase-7 dilution).
-
Include appropriate controls:
-
Blank: 50 µL of Caspase Assay Buffer without any enzyme.
-
Negative Control: 50 µL of a lysate from untreated or non-apoptotic cells.
-
Positive Control: 50 µL of a known concentration of active recombinant caspase-7.
-
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes using a fluorometric plate reader with excitation and emission wavelengths appropriate for the Mca fluorophore (Ex: 328 nm, Em: 420 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity versus time. The rate of the reaction is the slope of the linear portion of this curve.
-
For quantitative measurements, create a standard curve using the known concentrations of recombinant caspase-7.
-
Determine the caspase-7 activity in the experimental samples by comparing their reaction rates to the standard curve.
-
Visualizations
Signaling Pathways
Caspase-7 is a key executioner caspase in both the intrinsic and extrinsic apoptotic pathways.
Caption: Intrinsic and Extrinsic Apoptotic Pathways Converging on Caspase-7 Activation.
Experimental Workflow
The following diagram illustrates the workflow for a typical caspase-7 FRET assay.
Caption: Workflow for a Caspase-7 FRET-Based Activity Assay.
Logical Relationship of FRET Mechanism
This diagram illustrates the principle of the FRET-based detection of caspase-7 activity.
Caption: Principle of FRET-Based Detection of Caspase-7 Activity.
References
An In-depth Technical Guide to Mca-VDQVDGW-Lys(Dnp)-NH2 Fluorescence for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Mca-VDQVDGW-Lys(Dnp)-NH2, its underlying fluorescence principles, and its application in the study of apoptosis and enzyme activity. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing or considering this tool for their work.
Core Principle: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound is based on a photophysical phenomenon known as Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent, non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another chromophore (the acceptor).[1][2][3] This energy transfer quenches the donor's fluorescence and, if the acceptor is also a fluorophore, can result in its sensitized emission.[4] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers.[2][5] This "spectroscopic ruler" allows for the investigation of molecular interactions, conformational changes in proteins, and enzymatic cleavage events.[1][3]
In the context of this compound, the 7-methoxycoumarin-4-acetyl (Mca) group serves as the fluorescent donor, and the 2,4-dinitrophenyl (Dnp) group functions as the quencher (acceptor).[6][7] When the peptide substrate is intact, the Mca and Dnp moieties are in close proximity, leading to efficient FRET and quenching of the Mca fluorescence.
Mechanism of Action: Detecting Caspase-7 Activity
This compound is a specific fluorogenic substrate for caspase-7, a key executioner caspase in the apoptotic pathway.[8][9] The peptide sequence VDQVDGW is recognized and cleaved by active caspase-7. Upon enzymatic cleavage, the Mca fluorophore is liberated from the quenching proximity of the Dnp group. This separation disrupts the FRET process, resulting in a significant increase in the fluorescence intensity of Mca.[10][11] The measured increase in fluorescence is directly proportional to the activity of caspase-7 in the sample.
Quantitative Data
The following table summarizes the key quantitative parameters of the Mca fluorophore and the Mca-Dnp FRET pair.
| Parameter | Value | Reference |
| Mca Excitation Maximum (λex) | ~325 - 328 nm | [7][8] |
| Mca Emission Maximum (λem) | ~392 - 420 nm | [7][8] |
| Mca Molar Extinction Coefficient (ε) at 325 nm | 14,500 M⁻¹cm⁻¹ | [6] |
| Mca Fluorescence Quantum Yield (ΦF) of free fluorophore | 0.718 | [12] |
| Mca-Dnp Förster Distance (R₀) | 36.5 Å (3.65 nm) | [12] |
Signaling Pathway: Caspase-7 Activation in Apoptosis
Caspase-7 is an effector caspase that, along with caspase-3, executes the final stages of apoptosis. Its activation is a downstream event in the apoptotic signaling cascade, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. Initiator caspases, such as caspase-8 (extrinsic) or caspase-9 (intrinsic), are activated first. These initiator caspases then proteolytically cleave and activate the executioner caspases, including pro-caspase-7, leading to the dismantling of the cell.[1][3][5]
Experimental Protocols
Reagent Preparation and Storage
-
This compound Substrate: The lyophilized peptide is typically soluble in DMSO to prepare a stock solution.[4][13][14] For long-term storage, it is recommended to store the lyophilized powder and the DMSO stock solution at -20°C, protected from light.[14] Avoid repeated freeze-thaw cycles.
-
Assay Buffer: A common assay buffer for caspase activity assays consists of 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, and 10% (w/v) sucrose, at a pH of 7.2. The specific buffer composition may vary depending on the experimental setup and should be optimized.
Caspase-7 Activity Assay in Cell Lysates
-
Cell Culture and Treatment: Plate cells at a desired density and treat with the compound of interest to induce apoptosis. Include both positive and negative controls.
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA) on ice.
-
Lysate Clarification: Centrifuge the cell lysate to pellet cellular debris. The supernatant contains the cytosolic fraction with active caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading in the assay.
-
Assay Setup: In a 96-well microplate, add a defined amount of cell lysate protein to each well.
-
Substrate Addition: Prepare the reaction mixture by diluting the this compound stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range). Add the reaction mixture to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation set to ~325 nm and emission to ~420 nm. Record the fluorescence at regular intervals.
-
Data Analysis: The rate of increase in fluorescence is proportional to the caspase-7 activity. Calculate the activity by determining the slope of the linear portion of the fluorescence versus time curve.
Experimental Workflow
The following diagram illustrates a typical workflow for a FRET-based caspase activity assay.
Logical Relationship: FRET On/Off State
The principle of the assay relies on the transition between a FRET "on" state (quenched) and a FRET "off" state (fluorescent) upon substrate cleavage.
References
- 1. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants involved in activation of caspase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase 7 - Wikipedia [en.wikipedia.org]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Caspase 7 - A key effector of the apoptotic pathway: Novus Biologicals [novusbio.com]
- 6. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. bachem.com [bachem.com]
- 9. Spectrum [MCA (7-Methoxycoumarin-4-acetic acid)] | AAT Bioquest [aatbio.com]
- 10. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MCA [7-Methoxycoumarin-4-acetic acid] *CAS 62935-72-2* | AAT Bioquest [aatbio.com]
- 12. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2 Magainin 2 | SARS-CoV Mpro FRET substrate | Hello Bio" [hellobio.com]
- 14. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
The Dance of Death: An In-Depth Technical Guide to Fluorogenic Caspase Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death, or apoptosis. Their activation and subsequent cleavage of specific cellular substrates lead to the characteristic morphological and biochemical hallmarks of apoptotic cells. The precise measurement of caspase activity is therefore a critical tool in a vast array of research areas, from fundamental cell biology to cancer therapeutics and neurodegenerative disease. Fluorogenic caspase substrates have emerged as a highly sensitive and quantitative method for monitoring caspase activity in both cell lysates and intact, living cells.[1][2][3]
This technical guide provides a comprehensive overview of fluorogenic caspase substrates, their mechanism of action, and their application in research and drug development. We will delve into the specifics of substrate design, detail experimental protocols for their use, and present key quantitative data to aid in experimental design and interpretation.
Core Principles of Fluorogenic Caspase Substrates
The fundamental principle behind fluorogenic caspase substrates lies in the elegant coupling of a caspase-specific peptide sequence to a fluorescent reporter molecule (fluorophore). In its uncleaved state, the substrate is either non-fluorescent or exhibits very low fluorescence. Upon recognition and cleavage of the peptide sequence by an active caspase, the fluorophore is liberated, resulting in a significant increase in fluorescence intensity that can be readily measured.[2][4]
The general structure of a fluorogenic caspase substrate consists of:
-
A Peptide Recognition Sequence: This is typically a four-amino-acid sequence (tetrapeptide) that is specifically recognized and cleaved by a particular caspase or a subset of caspases.[5][6] The cleavage occurs C-terminal to an aspartate (Asp) residue at the P1 position.[6]
-
A Fluorophore: This is a molecule that, upon cleavage from the peptide, emits light of a specific wavelength when excited by a light source of a shorter wavelength. Common fluorophores include 7-amino-4-methylcoumarin (AMC), 7-amino-4-trifluoromethylcoumarin (AFC), and Rhodamine 110 (R110).[5][7]
The choice of both the peptide sequence and the fluorophore is critical for the specificity and sensitivity of the assay.
Mechanism of Action
The mechanism of fluorescence generation depends on the type of fluorogenic substrate used.
-
Single-Fluorophore Substrates: In the most common design, the fluorophore is attached to the C-terminus of the peptide sequence. The electronic properties of the peptide quench the fluorescence of the attached fluorophore. Upon cleavage by a caspase, the fluorophore is released from this quenching environment, leading to a dramatic increase in its fluorescence quantum yield.
-
FRET-Based Substrates: Some substrates utilize Förster Resonance Energy Transfer (FRET). In this design, a donor fluorophore and a quencher molecule (or an acceptor fluorophore) are attached to the same molecule, separated by the caspase cleavage sequence. In the intact substrate, the donor and acceptor are in close proximity, allowing for efficient FRET, which results in either quenching of the donor's fluorescence or emission from the acceptor. Cleavage of the linker separates the donor and acceptor, disrupting FRET and leading to an increase in the donor's fluorescence.[4]
Types of Fluorogenic Caspase Substrates
A variety of fluorogenic substrates are commercially available, each with specificities for different caspases. The choice of substrate depends on the specific caspase(s) being investigated.
Data Presentation: Quantitative Properties of Common Fluorogenic Caspase Substrates
The selection of an appropriate fluorogenic substrate requires consideration of its spectral properties and kinetic parameters. The following tables summarize key quantitative data for commonly used fluorophores and caspase substrates.
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
| AMC (7-amino-4-methylcoumarin) | 340-380[8][9][10] | 430-460[8][9][10] | Widely used, blue fluorescence. |
| AFC (7-amino-4-trifluoromethylcoumarin) | ~400[11] | ~505[11] | Red-shifted spectra compared to AMC, potentially reducing background fluorescence from biological samples. |
| R110 (Rhodamine 110) | ~496[8] | ~520[8] | More sensitive than coumarin-based substrates but may have a narrower dynamic range due to a two-step cleavage process. Recommended for endpoint assays.[5][7] |
| NucView® 405 | ~405 | Not specified | Blue fluorescence, cell-permeable.[10] |
| NucView® 488 | ~488 | Not specified | Green fluorescence, cell-permeable.[10] |
| NucView® 530 | Not specified | ~530 | Orange fluorescence, cell-permeable.[10] |
| Peptide Sequence | Primary Target Caspase(s) | Notes |
| DEVD | Caspase-3, Caspase-7[12] | Most widely used substrate for executioner caspases. |
| IETD | Caspase-8[13] | Commonly used for initiator caspase-8. |
| LEHD | Caspase-9[13] | Commonly used for initiator caspase-9. |
| VEID | Caspase-6[13] | Substrate for executioner caspase-6. |
| YVAD | Caspase-1[13] | Substrate for inflammatory caspase-1. |
| VDVAD | Caspase-2[13] | Substrate for initiator caspase-2. |
| WEHD | Caspase-1, Caspase-4, Caspase-5 | Substrate for inflammatory caspases.[14] |
| Substrate | Target Caspase | KM (µM) | kcat (min-1) | kcat/KM (µM-1min-1) | Reference |
| Ac-DEVD-AMC | Caspase-3 | 9.7 | - | - | [10] |
| Ac-DEVD-AMC | Caspase-7 | 11 | - | - | [10] |
| FAM-Ahx-Asp-Glu-Val-Asp-Lys(MR)-Ahx-peptoid | Caspase-3 | 0.6 ± 0.1 | 0.9 ± 0.04 | 1.4 | [15] |
| FAM-Ahx-Asp-Leu-Pro-Asp-Lys(MR)-Ahx-peptoid | Caspase-3 | 0.2 ± 0.1 | 1.4 ± 0.2 | 5.8 | [15] |
| Ac-VEID-AFC | Caspase-6 | 23.9 ± 1.5 | 11.2 ± 0.2 | 0.47 | [16] |
| WEHD-AMC | Caspase-1 | 15 ± 2 | - | - | [17] |
Experimental Protocols
The following are generalized protocols for measuring caspase activity using fluorogenic substrates. Specific details may vary depending on the kit manufacturer and experimental setup.
Caspase Activity Assay in Cell Lysates
This is a common method for quantifying caspase activity in a population of cells.
Materials:
-
Cells of interest (treated and untreated controls)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[9]
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[9]
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the apoptotic stimulus of interest. Include untreated cells as a negative control.
-
Cell Lysis:
-
For adherent cells: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add ice-cold Cell Lysis Buffer. Incubate on ice for 10-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.[9][18]
-
For suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold Cell Lysis Buffer. Incubate on ice for 10-30 minutes.[18]
-
-
Centrifugation: Centrifuge the cell lysates at approximately 12,000 x g for 10-15 minutes at 4°C to pellet the cell debris.[18]
-
Protein Concentration Determination: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). This is crucial for normalizing caspase activity.
-
Assay Setup:
-
In a 96-well black microplate, add a defined amount of protein lysate (e.g., 50-200 µg) to each well.[18] Bring the volume up to a consistent level with Assay Buffer.
-
Prepare a blank control containing only Assay Buffer.
-
Prepare a positive control if available (e.g., purified active caspase).
-
-
Substrate Addition: Add the fluorogenic caspase substrate to each well to a final concentration as recommended by the manufacturer (typically in the low micromolar range).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Subtract the blank reading from all samples. Normalize the fluorescence signal to the protein concentration of the lysate. The fold-increase in caspase activity can be calculated by comparing the normalized fluorescence of treated samples to that of untreated controls.
Caspase Activity Assay in Intact Cells (Flow Cytometry)
This method allows for the analysis of caspase activity at the single-cell level.
Materials:
-
Cells of interest (treated and untreated controls)
-
Cell-permeable fluorogenic caspase substrate (e.g., a FAM-DEVD-FMK inhibitor-based probe or NucView® substrate)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described for the cell lysate assay.
-
Cell Harvesting:
-
For adherent cells: Gently detach the cells using trypsin or a cell scraper.
-
For suspension cells: Collect the cells directly.
-
-
Staining:
-
Resuspend the cells in an appropriate buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Add the cell-permeable fluorogenic caspase substrate to the cell suspension at the recommended concentration.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.[19]
-
-
Washing: Wash the cells with an appropriate buffer to remove excess substrate.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore. The increase in the percentage of fluorescent cells or the mean fluorescence intensity indicates caspase activation.
Signaling Pathways and Experimental Workflows
Understanding the signaling cascades that lead to caspase activation is crucial for interpreting experimental results. The two major apoptosis pathways are the extrinsic and intrinsic pathways.
The Extrinsic (Death Receptor) Pathway
This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors.[20][21]
Caption: The extrinsic apoptosis pathway.
The Intrinsic (Mitochondrial) Pathway
This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria.[5][22]
Caption: The intrinsic apoptosis pathway.
Experimental Workflow for Caspase Activity Assay
The following diagram illustrates a typical workflow for a cell lysate-based fluorogenic caspase assay.
Caption: Workflow for a cell lysate caspase assay.
Considerations for Experimental Design and Data Interpretation
-
Substrate Specificity: While substrates are designed for specific caspases, some cross-reactivity can occur.[23] For example, the DEVD sequence is cleaved by both caspase-3 and caspase-7.[12] It is important to consider this when interpreting results. The use of specific caspase inhibitors can help to confirm the identity of the active caspase.
-
Signal-to-Background Ratio: The sensitivity of the assay is determined by the signal-to-background ratio. Factors that can affect this include the intrinsic fluorescence of the substrate, the presence of interfering compounds in the sample, and the level of spontaneous apoptosis in control cells.[24] Optimizing cell number, substrate concentration, and incubation time can help to maximize this ratio.
-
Kinetic vs. Endpoint Measurements: Assays can be performed as endpoint measurements (a single reading after a fixed incubation time) or as kinetic assays (multiple readings over time). Kinetic assays provide more detailed information about the rate of the enzymatic reaction. Coumarin-based substrates are generally recommended for kinetic assays, while R110-based substrates are better suited for endpoint assays.[5][7]
-
Cell Permeability: For assays in intact cells, it is essential to use a cell-permeable substrate. Many commercially available kits are specifically designed for this purpose.
Applications in Drug Development
Fluorogenic caspase assays are invaluable tools in the drug development pipeline.
-
High-Throughput Screening (HTS): The simplicity and sensitivity of these assays make them well-suited for HTS campaigns to identify novel compounds that either induce or inhibit apoptosis.
-
Mechanism of Action Studies: These assays can be used to elucidate the mechanism by which a drug candidate induces cell death, for example, by determining which caspase pathways are activated.
-
Efficacy and Potency Determination: The quantitative nature of the assay allows for the determination of the efficacy and potency (e.g., EC₅₀ or IC₅₀ values) of drug candidates.
-
Safety and Toxicity Assessment: Unintended activation of caspases by a drug candidate can be an indicator of off-target toxicity.
Conclusion
Fluorogenic caspase substrates provide a robust, sensitive, and quantitative method for measuring caspase activity. Their versatility allows for applications ranging from basic research into the mechanisms of apoptosis to high-throughput screening in drug discovery. A thorough understanding of the principles of these assays, careful experimental design, and thoughtful data interpretation are essential for obtaining reliable and meaningful results. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this powerful technology in their scientific endeavors.
References
- 1. Apoptosis and survival - Caspase cascade Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. abeomics.com [abeomics.com]
- 3. 2.7. Caspase-3 activity assay [bio-protocol.org]
- 4. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspases | AAT Bioquest [aatbio.com]
- 8. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. biotium.com [biotium.com]
- 11. takarabio.com [takarabio.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 18. mpbio.com [mpbio.com]
- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Caspase-7 Assay Using Mca-VDQVDGW-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-7 is a key executioner caspase in the apoptotic signaling cascade. Its activation leads to the cleavage of specific cellular substrates, ultimately resulting in programmed cell death. The fluorogenic substrate Mca-VDQVDGW-Lys(Dnp)-NH2 provides a sensitive and specific tool for the quantitative measurement of caspase-7 activity. This FRET-based substrate consists of a 7-methoxycoumarin-4-acetyl (Mca) fluorescent group and a 2,4-dinitrophenyl (Dnp) quenching group. In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon cleavage by active caspase-7 at the aspartate residue within the VDQVDGW sequence, the Mca fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. This application note provides a detailed protocol for the use of this compound to determine caspase-7 activity in purified enzyme preparations and cell lysates.
Signaling Pathway and Experimental Workflow
The activation of caspase-7 is a critical event in both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates the central role of caspase-7 in apoptosis.
Caption: Caspase-7 activation cascade in apoptosis.
The experimental workflow for the caspase-7 assay using the this compound substrate is a straightforward "add-mix-read" procedure.
Caption: Experimental workflow for the caspase-7 assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound substrate and recommended assay conditions.
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Fluorophore | Mca (7-methoxycoumarin-4-acetyl) | [1] |
| Quencher | Dnp (2,4-dinitrophenyl) | N/A |
| Excitation Wavelength | 328 nm | [1] |
| Emission Wavelength | 420 nm | [1] |
| Recommended Substrate Concentration | 10-50 µM | General recommendation |
| Recommended Enzyme Concentration | 1-10 nM (purified enzyme) | General recommendation |
| Recommended Cell Lysate Concentration | 20-100 µg total protein | General recommendation |
| Incubation Time | 30-60 minutes | General recommendation |
| Incubation Temperature | 37°C | General recommendation |
Note: Optimal concentrations and incubation times may vary depending on the specific experimental conditions and should be determined empirically.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant active caspase-7 (for positive control and standard curve)
-
96-well black microplate, preferably with a clear bottom
-
Fluorescence microplate reader
-
HEPES
-
NaCl
-
EDTA
-
CHAPS
-
Dithiothreitol (DTT)
-
DMSO
-
Ultrapure water
-
Cell culture reagents (for cell-based assays)
-
Cell lysis buffer (for cell-based assays)
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the lyophilized substrate in DMSO to make a 10 mM stock solution. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Caspase-7 Assay Buffer (1X): Prepare a 1X assay buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, and 0.1% (w/v) CHAPS, pH 7.4.
-
Note: DTT should be added fresh to the buffer just before use from a 1 M stock solution.
-
-
Working Substrate Solution (2X): Dilute the 10 mM this compound stock solution in 1X Caspase-7 Assay Buffer to the desired final 2X concentration (e.g., for a final assay concentration of 20 µM, prepare a 40 µM 2X working solution).
Assay Protocol for Purified Caspase-7
-
Prepare a Standard Curve: Prepare serial dilutions of recombinant active caspase-7 in 1X Caspase-7 Assay Buffer in a 96-well black microplate. Include a blank control with assay buffer only. The final volume in each well should be 50 µL.
-
Initiate the Reaction: Add 50 µL of the 2X Working Substrate Solution to each well of the microplate, bringing the total volume to 100 µL.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation at 328 nm and emission at 420 nm.
Assay Protocol for Cell Lysates
-
Cell Culture and Treatment: Plate cells in a suitable culture vessel and treat with the desired apoptotic stimulus. Include an untreated control group.
-
Prepare Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable cell lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Perform the Assay:
-
Add 20-100 µg of cell lysate protein to each well of a 96-well black microplate. Adjust the volume to 50 µL with 1X Caspase-7 Assay Buffer.
-
Include a blank control with lysis buffer only.
-
Initiate the reaction by adding 50 µL of the 2X Working Substrate Solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at Ex: 328 nm and Em: 420 nm.
-
Data Analysis
-
Subtract Background: Subtract the fluorescence reading of the blank control from all other readings.
-
Determine Caspase-7 Activity: Caspase-7 activity can be expressed as Relative Fluorescence Units (RFU) or calculated in terms of the rate of substrate cleavage (e.g., pmol/min/mg protein) by using a standard curve generated with a known amount of purified active caspase-7.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solution properly at -20°C and protect from light. |
| Contaminated reagents | Use fresh, high-purity reagents and ultrapure water. | |
| Low signal | Insufficient enzyme/lysate concentration | Increase the amount of purified enzyme or cell lysate. |
| Inactive enzyme | Ensure proper storage and handling of the recombinant caspase-7. For cell lysates, ensure efficient induction of apoptosis. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing in each well. |
| Inconsistent incubation times | Use a multichannel pipette for adding reagents to minimize timing differences between wells. |
References
Application Notes and Protocols for Mca-VDQVDGW-Lys(Dnp)-NH2 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-VDQVDGW-Lys(Dnp)-NH2 is a highly specific fluorogenic substrate for caspase-7, a key executioner enzyme in the apoptotic pathway. This substrate is an indispensable tool for the sensitive and continuous measurement of caspase-7 activity in vitro. The peptide sequence VDQVDGW is selectively recognized and cleaved by caspase-7. The substrate is labeled with a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage by caspase-7 between the aspartic acid (D) and glycine (G) residues, the Mca fluorophore is liberated from the quenching effects of the Dnp moiety, resulting in a significant increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for the precise quantification of caspase-7 kinetics and is particularly useful for high-throughput screening of potential caspase-7 inhibitors.
Product Information
| Property | Value |
| Full Name | (7-Methoxycoumarin-4-yl)acetyl-Val-Asp-Gln-Val-Asp-Gly-Trp-Lys(2,4-Dinitrophenyl)-NH2 |
| Molecular Formula | C60H74N14O21 |
| Appearance | Lyophilized powder |
| Fluorophore | Mca ((7-Methoxycoumarin-4-yl)acetyl) |
| Quencher | Dnp (2,4-Dinitrophenyl) |
| Excitation Maximum (λex) | 328 nm |
| Emission Maximum (λem) | 420 nm |
| Enzyme Specificity | Caspase-7 |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results.
| Condition | Recommendation |
| Lyophilized Powder | Store at -20°C to -80°C. Protect from light and moisture. Stable for at least one year under these conditions. |
| Stock Solutions | Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles. When stored at -20°C, the solution is stable for up to one month. For longer-term storage (up to 6 months), -80°C is recommended.[1] |
| General Handling | Allow the vial to warm to room temperature before opening to prevent condensation. Use personal protective equipment (gloves, lab coat, safety glasses) when handling the compound. |
Experimental Protocols
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound lyophilized powder
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Carefully open the vial and add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of the peptide (Molecular Weight: ~1327.3 g/mol ), add approximately 75.3 µL of DMSO.
-
Vortex the solution gently until the peptide is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Caspase-7 Activity Assay
This protocol provides a general procedure for measuring caspase-7 activity using the this compound substrate in a 96-well plate format.
Materials:
-
10 mM this compound stock solution in DMSO
-
Recombinant active human caspase-7
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm
Procedure:
-
Prepare the Caspase Assay Buffer and keep it on ice.
-
Dilute the 10 mM this compound stock solution in Caspase Assay Buffer to the desired final working concentration. A final concentration of 10-50 µM is a common starting point for kinetic assays.
-
Prepare serial dilutions of recombinant caspase-7 in Caspase Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
Sample wells: X µL of diluted caspase-7 and Y µL of diluted substrate solution.
-
Substrate control well: X µL of Caspase Assay Buffer and Y µL of diluted substrate solution (to measure background fluorescence).
-
Enzyme control well: X µL of diluted caspase-7 and Y µL of Caspase Assay Buffer (to measure intrinsic enzyme fluorescence, if any).
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Initiate the reaction by adding the substrate solution to the wells containing the enzyme.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
Calculate the rate of substrate cleavage by determining the linear portion of the fluorescence increase over time.
Diagrams
Caption: Overview of the Caspase-7 activation cascade in apoptosis.
Caption: Workflow for measuring caspase-7 activity.
Caption: FRET mechanism of the caspase-7 substrate.
References
Mca-VDQVDGW-Lys(Dnp)-NH2 excitation and emission wavelengths
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-VDQVDGW-Lys(Dnp)-NH2 is a highly sensitive and specific fluorogenic substrate for caspase-7, a key executioner caspase in the apoptotic pathway. This peptide is internally quenched by a dinitrophenyl (Dnp) group, which absorbs the fluorescence energy emitted by the 7-methoxycoumarin-4-acetyl (Mca) group. Upon cleavage by active caspase-7 at the aspartate residue within the VDQVD sequence, the Mca fluorophore is liberated from the quenching effects of the Dnp group, resulting in a quantifiable increase in fluorescence. This property makes it an invaluable tool for the sensitive detection of caspase-7 activity in vitro and in cell lysates, facilitating research in apoptosis, drug discovery, and toxicology.
Spectroscopic Properties
The fluorescence of the Mca group is dependent on its separation from the Dnp quencher. The optimal excitation and emission wavelengths for the cleaved Mca-containing fragment are provided below.
| Parameter | Wavelength (nm) |
| Excitation Maximum (λex) | 328 |
| Emission Maximum (λem) | 420 |
Principle of the Assay
The use of this compound as a caspase-7 substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca donor and the Dnp acceptor allows for efficient energy transfer, resulting in quenched fluorescence. Active caspase-7 recognizes and cleaves the peptide sequence, leading to the spatial separation of the Mca and Dnp moieties. This disruption of FRET results in a significant increase in the fluorescence intensity of Mca, which is directly proportional to the caspase-7 activity.
Signaling Pathway: Caspase-7 Activation in Apoptosis
Caspase-7 is an effector caspase that, once activated, carries out the downstream events of apoptosis. Its activation is a critical step in both the intrinsic and extrinsic apoptotic pathways. The diagram below illustrates the central role of caspase-7 in the apoptotic signaling cascade.
Caption: Caspase-7 activation via intrinsic and extrinsic apoptotic pathways.
Experimental Protocols
Reagent Preparation and Storage
-
This compound Substrate:
-
Store the lyophilized powder at -20°C, protected from light.
-
Reconstitute the substrate in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1-10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, the stock solution is stable for several months.
-
-
Assay Buffer:
-
A common assay buffer for caspase activity consists of:
-
20-50 mM HEPES, pH 7.2-7.5
-
50-100 mM NaCl
-
1-10 mM DTT (add fresh before use)
-
0.1% CHAPS or 0.1% Triton X-100
-
10% Glycerol or Sucrose
-
1-5 mM EDTA
-
-
The optimal buffer composition may vary depending on the experimental setup and should be empirically determined.
-
-
Recombinant Active Caspase-7:
-
Store at -80°C as recommended by the supplier.
-
Thaw on ice immediately before use and dilute to the desired concentration in assay buffer. Avoid repeated freeze-thaw cycles.
-
-
Cell Lysates:
-
Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer or a buffer compatible with the caspase assay).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
In Vitro Caspase-7 Activity Assay using Purified Enzyme
This protocol is designed for a 96-well plate format and can be scaled as needed.
Caption: Workflow for in vitro caspase-7 activity assay.
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the assay buffer and add DTT immediately before use.
-
Dilute the this compound stock solution to a working concentration of 20-100 µM in assay buffer.
-
Dilute the active recombinant caspase-7 to a working concentration (e.g., 1-10 ng/µL) in assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Set up the following reactions in a black 96-well microplate:
-
Blank: 50 µL assay buffer + 50 µL substrate working solution.
-
Negative Control: 50 µL assay buffer containing inactive caspase-7 + 50 µL substrate working solution.
-
Positive Control/Sample: 50 µL diluted active caspase-7 + 50 µL substrate working solution.
-
-
The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light.
-
The incubation time can range from 30 minutes to several hours, depending on the enzyme concentration and activity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~328 nm and emission at ~420 nm.
-
For kinetic assays, readings can be taken at regular intervals (e.g., every 5-10 minutes).
-
Caspase-7 Activity Assay in Cell Lysates
This protocol allows for the measurement of endogenous caspase-7 activity in cells that have been induced to undergo apoptosis.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and treat with an apoptosis-inducing agent or the vehicle control.
-
After the desired incubation period, harvest the cells and prepare cell lysates as described in the reagent preparation section.
-
Determine the protein concentration of each lysate.
-
-
Assay Setup:
-
In a black 96-well microplate, add 20-50 µg of total protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with lysis buffer.
-
Prepare a blank control containing 50 µL of lysis buffer without cell lysate.
-
-
Reaction Initiation:
-
Prepare a 2X substrate solution by diluting the this compound stock solution in assay buffer to a final concentration of 20-100 µM.
-
Add 50 µL of the 2X substrate solution to each well, bringing the total volume to 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence intensity at Ex/Em = 328/420 nm at various time points or as an endpoint reading.
-
Data Analysis and Interpretation
The activity of caspase-7 is proportional to the rate of increase in fluorescence.
-
Endpoint Assays: Subtract the fluorescence of the blank from the fluorescence of the samples. The resulting value is indicative of the total caspase-7 activity over the incubation period.
-
Kinetic Assays: Plot the fluorescence intensity versus time. The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the caspase-7 activity.
For inhibitor screening, the percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Fluorescence of Inhibitor Sample / Fluorescence of Control Sample)] x 100
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Use fresh substrate stock; protect from light. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Low signal | Inactive enzyme | Use a new batch of enzyme; ensure proper storage. |
| Insufficient incubation time | Increase incubation time or enzyme concentration. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes; ensure proper mixing. |
| Inconsistent incubation temperature | Use a temperature-controlled plate reader or incubator. |
Conclusion
This compound is a robust and reliable tool for the quantitative measurement of caspase-7 activity. The protocols provided herein offer a starting point for the successful implementation of this substrate in a variety of research applications. Optimization of the assay conditions for specific experimental systems is recommended to achieve the best results.
Quantifying Caspase-7 Activity with Mca-VDQVDGW-Lys(Dnp)-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the activity of caspase-7, a key executioner caspase in the apoptotic pathway, using the fluorogenic FRET-based substrate Mca-VDQVDGW-Lys(Dnp)-NH2. Detailed protocols for both in vitro assays with purified enzyme and cell-based assays with cell lysates are provided, along with data presentation and interpretation guidelines.
Principle of the Assay
The assay utilizes a Förster Resonance Energy Transfer (FRET) substrate, this compound. The substrate consists of the caspase-7 recognition sequence, VDQVD, flanked by a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact substrate, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence. Upon cleavage of the peptide by active caspase-7 at the aspartic acid residue, the Mca fluorophore is liberated from the quencher. This separation leads to a significant increase in fluorescence intensity, which can be measured using a fluorescence plate reader. The rate of fluorescence increase is directly proportional to the caspase-7 activity in the sample.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of caspase-7 in apoptosis and the general workflow for its activity measurement.
Application Notes and Protocols: Mca-VDQVDGW-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-VDQVDGW-Lys(Dnp)-NH2 is a highly specific fluorogenic substrate for caspase-7, a key executioner caspase in the apoptotic pathway. This peptide is designed for the sensitive and continuous measurement of caspase-7 activity in vitro, making it a valuable tool for research in apoptosis, drug discovery, and cellular signaling. The substrate utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the fluorescence of the 7-methoxycoumarin-4-acetyl (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage by active caspase-7 at the aspartic acid residue within the VDQVD sequence, the Mca fluorophore is liberated from the Dnp quencher, resulting in a quantifiable increase in fluorescence.[1] This allows for real-time monitoring of enzyme activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by caspase-7.
Caption: FRET-based detection of Caspase-7 activity.
Applications
-
Quantification of Caspase-7 Activity: Direct measurement of enzyme kinetics and activity in purified enzyme preparations or cell lysates.
-
Apoptosis Research: Studying the role of caspase-7 in both the intrinsic and extrinsic apoptotic pathways. A study by Yu et al. (2006) utilized this substrate to investigate beta-amyloid-induced neuronal apoptosis.[1]
-
High-Throughput Screening (HTS): Screening for inhibitors or activators of caspase-7 in drug discovery programs.
-
Investigating Caspase-7 Substrate Specificity: Comparing the cleavage efficiency of this compound with other potential caspase substrates.
Data Presentation
| Parameter | Value | Reference/Notes |
| Fluorophore | 7-Methoxycoumarin-4-acetyl (Mca) | |
| Quencher | 2,4-Dinitrophenyl (Dnp) | |
| Excitation Maximum (λex) | ~328 nm | [1] |
| Emission Maximum (λem) | ~420 nm | [1] |
| Km (Michaelis Constant) | To be determined experimentally | See Protocol 2 |
| kcat (Catalytic Constant) | To be determined experimentally | See Protocol 2 |
Experimental Protocols
Protocol 1: General Caspase-7 Activity Assay in Cell Lysates
This protocol provides a general method for measuring caspase-7 activity in cell lysates using this compound.
Caption: Workflow for Caspase-7 activity assay in cell lysates.
Materials:
-
This compound substrate
-
Cell culture reagents
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)
-
Recombinant active caspase-7 (for positive control)
-
Caspase-7 inhibitor (e.g., Ac-DEVD-CHO) for negative control.[2]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluence.
-
Treat cells with an apoptosis-inducing agent or the experimental compound for the desired time. Include an untreated control.
-
-
Preparation of Cell Lysates:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Caspase-7 Activity Assay:
-
Prepare a reaction mixture in a 96-well black microplate. For each well, add:
-
50 µL of Assay Buffer
-
Cell lysate (containing 20-50 µg of total protein)
-
For a positive control, add purified active caspase-7.
-
For a negative control, pre-incubate the lysate with a caspase-7 inhibitor for 15 minutes before adding the substrate.
-
-
Add 5 µL of a 1 mM stock solution of this compound to each well to a final concentration of 50 µM.
-
Immediately start monitoring the fluorescence in a microplate reader with excitation at ~328 nm and emission at ~420 nm.
-
Record fluorescence intensity every 5 minutes for 1-2 hours at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence intensity per minute).
-
Normalize the caspase-7 activity to the protein concentration of the cell lysate.
-
Protocol 2: Determination of Kinetic Constants (Km and kcat)
This protocol describes how to determine the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for caspase-7 with the this compound substrate.
Materials:
-
Purified, active recombinant caspase-7 of known concentration
-
This compound substrate
-
Assay Buffer (as in Protocol 1)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of purified active caspase-7 in Assay Buffer.
-
Prepare a series of dilutions of the this compound substrate in Assay Buffer, ranging from concentrations well below to well above the expected Km. A typical range to start with is 0.1 µM to 100 µM.
-
-
Kinetic Measurement:
-
In a 96-well black microplate, add a fixed amount of purified caspase-7 to each well.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately measure the initial reaction velocity (V₀) for each substrate concentration by monitoring the linear increase in fluorescence over a short period (e.g., the first 10-15 minutes).
-
-
Data Analysis:
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.
-
Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the molar concentration of the active enzyme.
-
Signaling Pathway
Caspase-7 is an executioner caspase that is activated by initiator caspases (caspase-8 and caspase-9) in response to both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic signals. Once activated, caspase-7 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Caspase-7 activation in apoptotic signaling pathways.
References
Application Notes and Protocols for Mca-VDQVDGW-Lys(Dnp)-NH2: A Fluorogenic Caspase-7 Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Mca-VDQVDGW-Lys(Dnp)-NH2, a sensitive fluorogenic substrate for the measurement of caspase-7 activity. This document includes the principles of the assay, protocols for its use in determining enzyme kinetics and for inhibitor screening, and guidance on data analysis and interpretation.
Introduction to this compound
This compound is a synthetic peptide substrate designed for the specific and sensitive detection of caspase-7 activity. Caspase-7 is a key executioner caspase in the apoptotic signaling cascade, playing a crucial role in the disassembly of the cell during programmed cell death.
The substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] It incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp), linked by the caspase-7 recognition sequence VDQVDGW. In the intact peptide, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence. Upon cleavage of the peptide by active caspase-7 between the aspartic acid (D) and glycine (G) residues, the Mca fluorophore is liberated from the quenching effects of the Dnp group, leading to a significant increase in fluorescence intensity.[3] This increase in fluorescence is directly proportional to the caspase-7 activity. The excitation and emission maxima for the Mca fluorophore are approximately 328 nm and 420 nm, respectively.[3]
Data Presentation
Quantitative Data Summary
For context, typical Km values for fluorogenic caspase substrates are in the micromolar range. The determination of these constants will allow for a more precise quantitative analysis of caspase-7 activity and the evaluation of potential inhibitors.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~328 nm | [3] |
| Emission Wavelength (λem) | ~420 nm | [3] |
| Km | Not available in literature. Recommend experimental determination. | - |
| kcat | Not available in literature. Recommend experimental determination. | - |
| Recommended Assay pH | 7.2 - 7.5 | General Caspase Assays |
| Recommended Temperature | 37°C | General Caspase Assays |
Experimental Protocols
Protocol 1: Determination of Caspase-7 Activity
This protocol provides a method to measure the activity of purified caspase-7 or caspase-7 in cell lysates using this compound.
Materials:
-
This compound substrate
-
Recombinant active caspase-7
-
Cell lysate containing active caspase-7
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader with excitation at ~328 nm and emission at ~420 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 1-10 mM. Store at -20°C, protected from light.
-
Prepare the Caspase Assay Buffer and keep it on ice.
-
Dilute the recombinant caspase-7 or cell lysate to the desired concentration in ice-cold Caspase Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range for purified enzyme.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Caspase Assay Buffer to a final volume of 100 µL.
-
Active caspase-7 or cell lysate.
-
Include a negative control with buffer only (no enzyme) to measure background fluorescence.
-
-
-
Initiation of Reaction:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Caspase Assay Buffer. The final substrate concentration should ideally be at or below the Km value. If Km is unknown, a concentration of 10-50 µM is a good starting point.
-
Add the substrate working solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately start monitoring the fluorescence intensity using a microplate reader with excitation set to ~328 nm and emission to ~420 nm.
-
Record measurements every 1-5 minutes for a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the values obtained for each sample.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V0) is the slope of the linear portion of this curve.
-
Caspase-7 activity can be expressed as the change in fluorescence units per unit time per amount of protein.
-
Protocol 2: Determination of Km and kcat
This protocol outlines the procedure to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for caspase-7 with the this compound substrate.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Keep the concentration of active caspase-7 constant.
-
Vary the final concentration of the this compound substrate over a wide range (e.g., from 0.1 x estimated Km to 10 x estimated Km). A good starting range would be from 1 µM to 100 µM.
-
For each substrate concentration, determine the initial reaction velocity (V0) as described in Protocol 1.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism): V0 = (Vmax * [S]) / (Km + [S])
-
The software will provide the values for Vmax (maximum reaction velocity) and Km.
-
Calculate kcat using the following equation: kcat = Vmax / [E] where [E] is the concentration of active caspase-7 in the assay.
Protocol 3: Inhibitor Screening Assay
This protocol can be used to screen for potential inhibitors of caspase-7.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Use a fixed, final concentration of this compound, ideally close to its Km value.
-
In the assay plate, add varying concentrations of the test inhibitor to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature or 37°C to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the fluorescence as described in Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control without inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
References
- 1. Proteome-wide Substrate Analysis Indicates Substrate Exclusion as a Mechanism to Generate Caspase-7 Versus Caspase-3 Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Peptidecentric Proteomics Reveals Caspase-7 as a Substrate of the Caspase-1 Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mca-VDQVDGW-Lys(Dnp)-NH2 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using the fluorogenic caspase-7 substrate, Mca-VDQVDGW-Lys(Dnp)-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic peptide substrate highly specific for caspase-7.[1] The peptide sequence VDQVDG is recognized and cleaved by active caspase-7. The substrate is internally quenched, meaning the fluorescence of the 7-methoxycoumarin-4-acetyl (Mca) group is suppressed by the 2,4-dinitrophenyl (Dnp) group. Upon enzymatic cleavage, the Mca fluorophore is liberated from the Dnp quencher, resulting in a measurable increase in fluorescence.[2]
Q2: What are the excitation and emission wavelengths for the cleaved Mca fluorophore?
A2: The cleaved Mca fluorophore has an excitation maximum of approximately 328 nm and an emission maximum of approximately 420 nm.[2]
Q3: How should I prepare and store the this compound substrate?
A3: The lyophilized peptide is stable for at least four years when stored at -20°C.[2] For use, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO. This stock solution should be stored at -20°C, and for optimal performance, it is advisable to prepare fresh working solutions for each experiment or store aliquots for up to one month. Avoid repeated freeze-thaw cycles.
Q4: What are the key components of a caspase-7 assay buffer?
A4: A typical caspase assay buffer is designed to maintain the optimal pH and ionic strength for enzyme activity. Common components include a buffering agent (e.g., HEPES), a high concentration of salt (e.g., NaCl), a reducing agent to maintain the cysteine in the active site in a reduced state (e.g., DTT or TCEP), and a chelating agent (e.g., EDTA). It is also common to include detergents like CHAPS to prevent non-specific binding and improve cell lysis.
Q5: How can I confirm that the observed fluorescence is due to caspase-7 activity?
A5: To ensure the specificity of the assay, it is crucial to run parallel experiments with a known caspase-7 inhibitor. A significant reduction in the fluorescence signal in the presence of the inhibitor confirms that the activity is indeed from caspase-7.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate degradation. 2. Autofluorescence from compounds in the sample. 3. Contaminated reagents or microplates. | 1. Prepare fresh substrate solutions. Store stock solutions in small aliquots at -20°C and protect from light. 2. Run a control with the test compound but without the enzyme to measure its intrinsic fluorescence. 3. Use high-quality, non-fluorescent black microplates. Test all buffer components for background fluorescence. |
| Low or No Signal | 1. Inactive enzyme. 2. Sub-optimal assay conditions (pH, temperature). 3. Incorrect substrate concentration. 4. Insufficient incubation time. | 1. Use a fresh aliquot of caspase-7. Ensure proper storage and handling. 2. Optimize the pH of the assay buffer (typically around 7.2-7.5 for caspases). Ensure the assay is performed at the optimal temperature (usually 37°C). 3. Titrate the substrate concentration to find the optimal working concentration. See the experimental protocol below for determining the optimal substrate concentration. 4. Perform a time-course experiment to determine the optimal incubation time for a linear reaction rate. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Lot-to-lot variability of the substrate. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the contents of the wells after adding all reagents. 3. If a new lot of substrate is used, it is advisable to re-optimize the assay conditions. |
| Non-linear Reaction Progress Curves | 1. Substrate depletion. 2. Enzyme instability. 3. Inner filter effect at high substrate or product concentrations. | 1. Use a lower enzyme concentration or a higher initial substrate concentration. 2. Check the stability of caspase-7 under your assay conditions. Consider adding stabilizing agents like glycerol or BSA. 3. Measure the absorbance of your samples at the excitation and emission wavelengths. If the absorbance is high, dilute your samples. |
Experimental Protocols
I. Determining Optimal Substrate Concentration (K_m and V_max)
Objective: To determine the Michaelis constant (K_m) and maximum velocity (V_max) for the caspase-7-catalyzed cleavage of this compound.
Materials:
-
Recombinant human caspase-7
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the substrate: Dissolve the lyophilized this compound in DMSO to a concentration of 10 mM.
-
Prepare serial dilutions of the substrate: Serially dilute the substrate stock solution in assay buffer to final concentrations ranging from 0.1 µM to 100 µM.
-
Prepare the enzyme solution: Dilute the recombinant caspase-7 in assay buffer to a final concentration that gives a linear increase in fluorescence over time with a moderate substrate concentration (e.g., 10 µM). This may require some initial optimization.
-
Set up the assay: In a 96-well plate, add 50 µL of each substrate dilution.
-
Initiate the reaction: Add 50 µL of the diluted caspase-7 solution to each well.
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every minute for 30-60 minutes with excitation at 328 nm and emission at 420 nm.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
-
II. Standard Caspase-7 Activity Assay
Objective: To measure the activity of caspase-7 in a sample.
Procedure:
-
Prepare reagents:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.4.
-
Substrate Working Solution: Dilute the this compound stock solution in assay buffer to a final concentration equal to or slightly above the determined K_m (e.g., 10-20 µM).
-
Enzyme/Sample Solution: Prepare your cell lysate or purified enzyme in assay buffer.
-
(Optional) Inhibitor Control: Prepare a solution of a specific caspase-7 inhibitor (e.g., Ac-DEVD-CHO) in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of your sample (or purified enzyme) to the wells of a 96-well black microplate.
-
For the inhibitor control, pre-incubate the sample with the inhibitor for 15-30 minutes at room temperature.
-
Include a blank control with assay buffer only.
-
-
Initiate the reaction: Add 50 µL of the substrate working solution to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C and monitor the fluorescence at Ex: 328 nm / Em: 420 nm over time.
Data Presentation
Table 1: Properties of this compound
| Parameter | Value | Reference(s) |
| Substrate For | Caspase-7 | [1][2] |
| Fluorophore | Mca (7-methoxycoumarin-4-acetyl) | [2] |
| Quencher | Dnp (2,4-dinitrophenyl) | [2] |
| Excitation Wavelength | ~328 nm | [2] |
| Emission Wavelength | ~420 nm | [2] |
| Solubility | Water: 1 mg/mL | [2] |
| Storage | -20°C (lyophilized) | [2] |
Table 2: User-Determined Kinetic Parameters
| Parameter | Determined Value | Experimental Conditions |
| K_m | User to determine | e.g., Buffer composition, pH, temperature |
| V_max | User to determine | e.g., Enzyme concentration |
| Optimal Substrate Conc. | User to determine | Typically 1-2x K_m |
| Optimal Enzyme Conc. | User to determine | Concentration that gives a linear signal for the desired assay duration |
Visualizations
Caption: General workflow for the this compound assay.
Caption: A logical flowchart for troubleshooting common assay issues.
References
Technical Support Center: Mca-VDQVDGW-Lys(Dnp)-NH2 Signal-to-Noise Ratio Improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic caspase-7 substrate, Mca-VDQVDGW-Lys(Dnp)-NH2. Our goal is to help you improve the signal-to-noise ratio in your experiments for more accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic peptide substrate used to measure the activity of caspase-7, an enzyme involved in apoptosis. The peptide contains a fluorescent reporter molecule, 7-methoxycoumarin-4-acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of Mca and Dnp allows for Förster Resonance Energy Transfer (FRET), where the fluorescence of Mca is quenched by Dnp. Upon cleavage of the peptide by active caspase-7, Mca and Dnp are separated, leading to a significant increase in Mca's fluorescence. This increase in fluorescence is directly proportional to the caspase-7 activity.
Q2: What are the optimal excitation and emission wavelengths for Mca?
A2: The optimal excitation and emission wavelengths for Mca can vary slightly depending on the buffer conditions and the instrument used. However, the generally recommended ranges are:
| Parameter | Wavelength Range |
| Excitation Wavelength (Ex) | 325 - 328 nm |
| Emission Wavelength (Em) | 392 - 420 nm |
It is always recommended to perform a wavelength scan on your specific instrument to determine the optimal settings for your experimental conditions.
Q3: Why am I seeing a high background signal in my negative controls?
A3: High background fluorescence is a common issue in FRET assays and can be caused by several factors:
-
Substrate Purity: The purity of the this compound substrate is crucial. Impurities, such as free Mca, can contribute to a high background signal. Ensure you are using a high-purity substrate.
-
Substrate Concentration: Using a substrate concentration that is too high can lead to increased background fluorescence. It is important to determine the optimal substrate concentration for your assay.
-
Autofluorescence: Components in your sample or assay buffer, such as phenol red or certain test compounds, may be autofluorescent at the excitation and emission wavelengths of Mca.
-
Well Plate Material: The type of microplate used can influence background fluorescence. Black, opaque plates are generally recommended to minimize background and prevent well-to-well crosstalk.
Q4: My fluorescence signal is decreasing over time, even in my positive controls. What could be the cause?
A4: A decreasing fluorescence signal over time is often due to photobleaching of the Mca fluorophore.[1] Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. To minimize photobleaching:
-
Reduce Exposure Time: Minimize the exposure of your samples to the excitation light.
-
Decrease Excitation Intensity: Use the lowest possible excitation intensity that still provides a detectable signal.
-
Use Antifade Reagents: In fixed-cell imaging, consider using mounting media containing antifade reagents.[2][3]
-
Acquire Data Efficiently: Plan your experiment to acquire data as quickly as possible to reduce the total light exposure.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | Impure Substrate: Presence of free Mca in the substrate stock. | 1. Purchase high-purity substrate (≥95%). 2. If purity is questionable, consider purifying the substrate using HPLC. |
| Substrate Concentration Too High: Excess uncleaved substrate contributes to background. | 1. Perform a substrate titration experiment to determine the optimal concentration (typically in the low micromolar range). 2. Ensure the substrate concentration is at or below the Michaelis constant (Km) for the enzyme. | |
| Autofluorescence from Assay Components: Buffer components, media, or test compounds are fluorescent. | 1. Use phenol red-free media for cell-based assays. 2. Test the fluorescence of your buffer and individual components at the assay wavelengths. 3. Screen test compounds for autofluorescence before performing the assay. | |
| Contaminated Reagents or Labware: Introduction of fluorescent contaminants. | 1. Use high-purity, nuclease-free water for all buffers and solutions. 2. Use dedicated, clean labware for your fluorescence assays. | |
| Low Signal or Poor Signal-to-Noise Ratio | Suboptimal Enzyme Activity: Enzyme is inactive or has low activity. | 1. Ensure proper storage and handling of the caspase-7 enzyme. 2. Verify the activity of the enzyme with a known positive control. 3. Optimize buffer conditions (pH, ionic strength, cofactors) for caspase-7 activity. A neutral pH (around 7.2-7.4) is generally optimal.[4] |
| Incorrect Instrument Settings: Excitation/emission wavelengths or gain settings are not optimal. | 1. Perform a wavelength scan to determine the peak excitation and emission for Mca in your assay buffer. 2. Optimize the gain setting on your plate reader to maximize the signal without saturating the detector. | |
| Inner Filter Effect: High concentrations of the substrate or other components absorb the excitation or emission light.[5][6][7] | 1. Reduce the substrate concentration. 2. If possible, use a shorter pathlength for the measurement (e.g., low-volume plates). 3. Apply a correction factor if the absorbance of the sample at the excitation and emission wavelengths is known. | |
| High Well-to-Well Variability | Inconsistent Pipetting: Inaccurate or inconsistent volumes of reagents are added to the wells. | 1. Use calibrated pipettes and proper pipetting techniques. 2. For multi-well plates, consider using a multichannel pipette or an automated liquid handler. |
| Incomplete Mixing: Reagents are not uniformly mixed in the wells. | 1. Gently mix the plate after adding reagents by tapping or using a plate shaker at a low speed. Avoid introducing bubbles. | |
| Temperature Gradients: Uneven temperature across the microplate. | 1. Allow the plate and reagents to equilibrate to the reaction temperature before starting the assay. 2. Use a temperature-controlled plate reader. |
Experimental Protocols
I. Standard Caspase-7 Activity Assay
This protocol provides a general framework for measuring caspase-7 activity using this compound in a 96-well plate format.
Materials:
-
Recombinant active caspase-7
-
This compound substrate
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol, pH 7.4)
-
96-well black, opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer and ensure it is at the desired reaction temperature.
-
Prepare Substrate Stock Solution: Dissolve the this compound substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare Enzyme Dilutions: Prepare serial dilutions of the recombinant caspase-7 in assay buffer.
-
Set up the Assay Plate:
-
Blank: Add assay buffer only.
-
Negative Control: Add working substrate solution to assay buffer (no enzyme).
-
Positive Control/Samples: Add the caspase-7 dilutions to the wells.
-
-
Initiate the Reaction: Add the working substrate solution to all wells (except the blank) to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C), protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at ~328 nm and emission at ~420 nm.
II. Troubleshooting Protocol: Determining Optimal Substrate Concentration
Objective: To determine the optimal concentration of this compound that provides a good signal-to-noise ratio without causing high background fluorescence.
Procedure:
-
Prepare a series of dilutions of the this compound substrate in assay buffer (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM).
-
In a 96-well plate, set up reactions with a fixed, optimal concentration of active caspase-7 and the varying substrate concentrations.
-
Include negative controls for each substrate concentration (no enzyme).
-
Follow the standard assay protocol to measure the fluorescence over time.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the substrate concentration.
-
The optimal substrate concentration will be in the range where the signal is high, and the background fluorescence (from the no-enzyme controls) is low. This is often near the Km value of the enzyme for the substrate.
Visualizations
Caption: Principle of the this compound FRET assay for caspase-7 activity.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
Caption: Simplified caspase activation pathway leading to substrate cleavage.
References
- 1. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH, ionic charge, and osmolality on cytochrome c-mediated caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00730E [pubs.rsc.org]
- 6. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorogenic Caspase Substrates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorogenic caspase substrates.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments using fluorogenic caspase substrates.
High Background Fluorescence
Question: I am observing high background fluorescence in my caspase assay, even in my negative control wells. What are the potential causes and solutions?
Answer: High background fluorescence can be a significant issue, masking the true signal from caspase activity. Several factors can contribute to this problem:
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Autohydrolysis of the Substrate: Some fluorogenic substrates can spontaneously hydrolyze over time, releasing the fluorophore and leading to a high background signal.
-
Solution: Prepare fresh substrate solution for each experiment and avoid prolonged storage of diluted substrates. Protect the substrate from light as much as possible.[1]
-
-
Contaminating Proteases: Cell lysates or other biological samples may contain proteases other than caspases that can cleave the substrate, leading to non-specific signal.
-
Solution: Include a negative control with a specific caspase inhibitor to determine the level of non-caspase-mediated cleavage. Ensure proper sample preparation and storage to minimize protease activity.
-
-
Intrinsic Fluorescence of Compounds: If you are screening for caspase inhibitors or activators, the compounds themselves may be fluorescent at the excitation and emission wavelengths of the fluorophore.
-
Solution: Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this value from your experimental wells.
-
-
Cellular Autofluorescence: Cells naturally contain fluorescent molecules (e.g., NADH, FAD) that can contribute to background signal, particularly in cell-based assays.[2]
-
Solution: Include a "no-substrate" control to quantify the level of cellular autofluorescence. If possible, use a plate reader with the option for background subtraction. Phenol red in culture media can also contribute to background, so using phenol red-free media for the assay is recommended.[3]
-
Low Signal or No Signal
Question: My treated samples are not showing a significant increase in fluorescence compared to my untreated controls. What could be the reason?
Answer: A lack of signal can be frustrating. Here are some common causes and troubleshooting steps:
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Inactive Caspases: The apoptotic stimulus used may not have been effective in activating caspases in your cell type or at the time point measured.
-
Solution: Ensure you have a positive control that is known to induce apoptosis and caspase activation in your system (e.g., staurosporine, etoposide).[4] Perform a time-course experiment to determine the optimal time for caspase activation.
-
-
Insufficient Enzyme Concentration: The concentration of active caspases in your sample may be too low to generate a detectable signal.[5]
-
Solution: Increase the amount of cell lysate or the number of cells per well. Consider using a more sensitive substrate or a luminescent-based assay, which can have a better signal-to-noise ratio.[6]
-
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for caspase activity.
-
Degraded Substrate: The fluorogenic substrate may have degraded due to improper storage or handling.
Lack of Specificity
Question: How can I be sure that the signal I'm detecting is from the specific caspase I'm interested in?
Answer: Overlapping substrate specificity is a known challenge with fluorogenic caspase substrates, as the consensus cleavage sequences can be recognized by multiple caspases.[9]
-
Substrate Overlap: For example, the DEVD sequence is primarily recognized by caspase-3 but can also be efficiently cleaved by caspase-7.[10]
-
Solution: To confirm the activity of a specific caspase, use a highly specific inhibitor for that caspase in a parallel reaction. A significant reduction in signal in the presence of the inhibitor would confirm its contribution. For more precise measurements, consider using substrates with unnatural amino acids designed for increased selectivity.[10] It's also important to note that different apoptotic stimuli can activate different caspase cascades.[11]
-
Data Presentation
Table 1: Common Fluorogenic Caspase Substrates and Their Primary Targets
| Peptide Sequence | Primary Caspase Target(s) | Fluorophore Examples |
| DEVD | Caspase-3, Caspase-7 | AMC, pNA |
| IETD | Caspase-8 | AMC, pNA |
| LEHD | Caspase-9 | AMC, pNA |
| VEID | Caspase-6 | AMC, pNA |
| YVAD | Caspase-1 | AMC, pNA |
Data compiled from multiple sources.[9][12]
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| High Background | Substrate autohydrolysis | Prepare fresh substrate, protect from light.[1] |
| Contaminating proteases | Use specific caspase inhibitors as controls. | |
| Compound autofluorescence | Subtract signal from compound-only wells. | |
| Cellular autofluorescence | Use "no-substrate" controls, phenol red-free media.[3] | |
| Low/No Signal | Inactive caspases | Use positive controls, optimize induction time.[4] |
| Low enzyme concentration | Increase sample amount, use a more sensitive assay.[5][6] | |
| Sub-optimal assay conditions | Check pH, DTT concentration, and temperature.[1][7] | |
| Degraded substrate | Store properly, avoid freeze-thaw cycles.[1][7][8] | |
| Lack of Specificity | Substrate sequence overlap | Use specific inhibitors to confirm caspase identity.[10] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay in Cell Lysates
This protocol provides a general procedure for measuring caspase-3/7 activity in cell lysates using a fluorogenic substrate like Ac-DEVD-AMC.
-
Cell Lysis:
-
Induce apoptosis in your cells using the desired method. Include an uninduced control group.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT).[1][11]
-
Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet insoluble material.[4]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add 50-200 µg of protein diluted to 50 µL with cell lysis buffer for each sample.[1]
-
Prepare a reaction mix containing 2x reaction buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS) with 10 mM DTT.[4]
-
Add 50 µL of the 2x reaction buffer to each well.[4]
-
Add 5 µL of 1 mM Ac-DEVD-AMC substrate to each well.[4]
-
The final reaction volume will be approximately 100-105 µL.
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader with excitation at ~342 nm and emission at ~441 nm for AMC.[12]
-
Take readings every 5-10 minutes for 1-2 hours at 37°C.[1]
-
Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence increase over time.
-
Visualizations
Caption: Simplified signaling pathways for caspase activation.
Caption: Experimental workflow for a fluorogenic caspase assay.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Lifetime Imaging of a Caspase-3 Apoptosis Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 5. Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. mpbio.com [mpbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
Mca-VDQVDGW-Lys(Dnp)-NH2 stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic caspase-3 and caspase-7 substrate, Mca-VDQVDGW-Lys(Dnp)-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic peptide substrate used to measure the activity of caspase-3 and caspase-7, key effector enzymes in the apoptotic pathway.[1] The substrate is based on the principle of Förster Resonance Energy Transfer (FRET). The 7-methoxycoumarin (Mca) group is a fluorophore and the 2,4-dinitrophenyl (Dnp) group acts as a quencher. In the intact peptide, the close proximity of the Dnp to the Mca group quenches its fluorescence.[2][3] Upon cleavage of the peptide by an active caspase between the aspartic acid (D) and glycine (G) residues, the Mca fluorophore is separated from the Dnp quencher, leading to a significant increase in fluorescence that can be measured quantitatively.[2][3]
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintain the stability and performance of the substrate.
| Condition | Recommendation | Rationale |
| Dry Powder | Store at -20°C, desiccated and protected from light. | Prevents degradation from moisture and light. |
| Stock Solution (in DMSO) | Aliquot and store at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.[4] | Minimizes degradation from temperature fluctuations and ensures consistency between experiments. |
| Working Solution | Prepare fresh for each experiment if possible.[2] | Ensures optimal performance and reduces the risk of degradation in aqueous buffers. |
Q3: What are the optimal excitation and emission wavelengths for the Mca fluorophore?
The optimal excitation wavelength for the Mca fluorophore is approximately 325 nm, and the emission should be measured at around 393 nm.
Q4: Can this substrate be used to measure the activity of other proteases?
While this compound is designed to be specific for caspase-3 and caspase-7, other proteases with similar cleavage sequence specificity might show some activity. It is crucial to use specific inhibitors to confirm that the observed activity is indeed from caspase-3 or -7, especially when working with complex biological samples like cell lysates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: The substrate may have degraded due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles).2. Contaminating Proteases: The enzyme preparation or cell lysate may contain other proteases that can cleave the substrate.3. Photobleaching of Quencher: Although less common, excessive exposure to excitation light could potentially damage the Dnp quencher. | 1. Use a fresh aliquot of the substrate. Ensure proper storage conditions are maintained.2. Include a negative control without the enzyme or with a specific caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) to determine the level of non-specific cleavage.3. Minimize the exposure of the substrate to light. |
| No or Low Signal | 1. Inactive Enzyme: The caspase-3/7 in your sample may be inactive or present at very low concentrations.2. Incorrect Buffer Conditions: The pH, ionic strength, or presence of certain ions in the assay buffer may be inhibiting enzyme activity.3. Sub-optimal Substrate Concentration: The substrate concentration may be too low for the amount of enzyme present.4. Instrument Settings: The fluorometer settings (excitation/emission wavelengths, gain) may not be optimal. | 1. Use a positive control with known active caspase-3/7 to verify the assay setup. Ensure proper activation of caspases if studying apoptosis induction.2. Use a recommended assay buffer for caspases (e.g., containing HEPES, DTT, and EDTA). The effect of buffer components on protein stability can be significant.[5]3. Perform a substrate titration to determine the optimal concentration for your experimental conditions.4. Verify and optimize the instrument settings for Mca fluorescence detection. |
| Inconsistent Results | 1. Inaccurate Pipetting: Small variations in the volumes of substrate or enzyme can lead to significant differences in activity.2. Temperature Fluctuations: Caspase activity is temperature-dependent. Inconsistent incubation temperatures can affect the reaction rate.3. Photobleaching of Fluorophore: Continuous and prolonged exposure to excitation light can lead to photobleaching of the Mca fluorophore, resulting in a decrease in signal over time.[6][7] | 1. Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.2. Maintain a constant and controlled temperature throughout the assay.3. Minimize the exposure of the samples to light. Take endpoint readings or use kinetic reads with minimal exposure intervals. |
Experimental Protocols
General Caspase-3/7 Activity Assay Protocol
This protocol provides a general guideline. Optimization of substrate and enzyme concentrations may be required for specific experimental conditions.
Materials:
-
This compound
-
DMSO (for substrate stock solution)
-
Active Caspase-3 or Caspase-7 (as a positive control)
-
Caspase-3/7 specific inhibitor (e.g., Ac-DEVD-CHO, as a negative control)
-
Assay Buffer (e.g., 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the substrate stock solution to the desired final concentration (e.g., 10-50 µM) in the assay buffer.
-
Prepare your enzyme samples (e.g., purified enzyme or cell lysate) in the assay buffer.
-
-
Set up the Assay:
-
Add 50 µL of your enzyme sample to each well of the 96-well plate.
-
Include a positive control (active caspase-3/7) and a negative control (with a caspase inhibitor or a buffer blank).
-
-
Initiate the Reaction: Add 50 µL of the substrate working solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a fixed time point (for endpoint assays) using a fluorometer with excitation at ~325 nm and emission at ~393 nm.
Visualizations
Caspase-3 Signaling Pathway
The following diagram illustrates the central role of caspase-3 in both the intrinsic and extrinsic apoptosis pathways. Caspase-3 is activated by initiator caspases (caspase-8 and caspase-9) and proceeds to cleave various cellular substrates, leading to the execution of apoptosis.[8][9][10]
Caption: Caspase-3 activation pathway in apoptosis.
Experimental Workflow for Caspase Activity Assay
This diagram outlines the key steps in performing a caspase activity assay using a fluorogenic substrate like this compound.
References
- 1. targetmol.cn [targetmol.cn]
- 2. MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2 Magainin 2 | SARS-CoV Mpro FRET substrate | Hello Bio" [hellobio.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Mca-RPKPVE-Nval-WRK(Dnp)-NH2 Fluorogenic MMP Substrate ES002: R&D Systems [rndsystems.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Mca-VDQVDGW-Lys(Dnp)-NH2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in experiments utilizing the fluorogenic caspase-7 substrate, Mca-VDQVDGW-Lys(Dnp)-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
A1: This assay is based on Fluorescence Resonance Energy Transfer (FRET). The substrate contains a fluorescent donor, 7-methoxycoumarin (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of Dnp to Mca quenches the fluorescence of Mca. Upon cleavage of the peptide by active caspase-7 at the aspartic acid residue within the VDQVD sequence, the Mca fluorophore is separated from the Dnp quencher. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity that is directly proportional to caspase-7 activity.
Q2: What are the recommended storage and handling conditions for the this compound substrate?
A2: To ensure the stability and integrity of the substrate, it is crucial to adhere to the following storage and handling guidelines:
-
Lyophilized Powder: Store at -20°C or -80°C, protected from light. Under these conditions, the lyophilized peptide can be stable for several years.
-
In Solution: Peptide solutions are significantly less stable than the lyophilized form. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C. Peptides containing amino acids like Tryptophan (W), as in this substrate, can be prone to oxidation.
Q3: What are the optimal excitation and emission wavelengths for this compound?
A3: The recommended excitation maximum (Ex) for the Mca fluorophore is approximately 328 nm, and the emission maximum (Em) is around 420 nm.[1]
Q4: How should I dissolve the lyophilized this compound substrate?
A4: The substrate is typically soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Before use, this stock solution can be diluted to the final working concentration in the appropriate aqueous assay buffer. It is important to ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells to avoid solvent-induced artifacts.
Q5: What are appropriate controls to include in my experiment?
A5: To ensure the validity of your results, the following controls are essential:
-
No-Enzyme Control: Substrate in assay buffer without the enzyme source to determine background fluorescence of the substrate.
-
No-Substrate Control: Enzyme source in assay buffer without the substrate to measure any intrinsic fluorescence from the enzyme preparation or sample.
-
Buffer-Only Control: Assay buffer alone to check for contamination or autofluorescence of the buffer and microplate.
-
Inhibitor Control: Pre-incubate the enzyme with a known caspase inhibitor (e.g., a pan-caspase inhibitor like Z-VAD-FMK) before adding the substrate. This confirms that the observed activity is due to caspase activity.[2][3][4][5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: The substrate may have degraded due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles).2. Contaminated Reagents: Assay buffer or other reagents may be contaminated with fluorescent compounds or proteases.3. Autofluorescence: Components in the sample (e.g., cell lysate, test compounds) may be inherently fluorescent.4. Well-to-Well Contamination: Pipetting error leading to carryover between wells. | 1. Use fresh, properly stored aliquots of the substrate. Protect from light during handling.2. Prepare fresh, sterile assay buffer. Test all reagents for background fluorescence.3. Run a "no-substrate" control to quantify sample autofluorescence and subtract this from your experimental readings.4. Use fresh pipette tips for each addition and be careful to avoid touching the sides of the wells. |
| Low or No Signal | 1. Inactive Enzyme: The caspase-7 in your sample may be inactive or present at a very low concentration.2. Incorrect Wavelengths: The fluorometer is not set to the optimal excitation and emission wavelengths for Mca.3. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for caspase-7 activity.4. Inhibitors in Sample: The sample may contain endogenous or contaminating inhibitors of caspase-7. | 1. Use a positive control with known active recombinant caspase-7 to verify the assay setup. Increase the amount of sample if the enzyme concentration is low.2. Verify the instrument settings are correct for Mca (Ex ~328 nm, Em ~420 nm).3. Ensure the assay buffer has the appropriate pH (typically 7.2-7.5) and contains a reducing agent like DTT. Incubate at the optimal temperature for the enzyme (e.g., 37°C).4. Dilute the sample to reduce the concentration of potential inhibitors. |
| Non-linear or Decreasing Signal Over Time | 1. Photobleaching: The Mca fluorophore is being damaged by prolonged or intense exposure to the excitation light.2. Inner Filter Effect (IFE): At high substrate turnover, the concentration of the fluorescent product (Mca) becomes so high that it absorbs the excitation or emission light, leading to a non-linear response.3. Substrate Depletion: The enzyme has consumed a significant portion of the substrate.4. Enzyme Instability: The enzyme is losing activity over the course of the assay. | 1. Reduce the frequency of measurements or the intensity of the excitation light. Use the minimum number of flashes per read on the plate reader.2. Dilute the enzyme sample to slow down the reaction rate. Use a lower substrate concentration. Mathematical correction formulas for the inner filter effect can also be applied.[7][8]3. Ensure that the initial substrate concentration is well above the Michaelis constant (Km) and that less than 10-15% of the substrate is consumed during the initial rate measurement.4. Optimize buffer conditions to ensure enzyme stability (e.g., inclusion of stabilizing agents like BSA or glycerol). |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or other reagents are being added to the wells.2. Incomplete Mixing: Reagents are not uniformly distributed in the wells.3. Temperature Gradients: Uneven temperature across the microplate.4. Substrate Precipitation: The substrate may be coming out of solution, especially if the DMSO concentration is too high or if the aqueous buffer is added too quickly to the DMSO stock. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to multiple wells.2. Gently mix the plate on a plate shaker after adding reagents.3. Allow the plate to equilibrate to the assay temperature before starting the measurement.4. Ensure the final DMSO concentration is low and consistent. Add the substrate stock solution to the assay buffer while vortexing to ensure rapid mixing. |
Data Presentation
Enzyme Kinetic Parameters for Similar Caspase Substrates
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ac-DEVD-AMC | Caspase-3 | 9.7 ± 0.8 | 1.8 ± 0.1 | 185,000 |
| Ac-DEVD-AMC | Caspase-7 | 16.2 ± 1.1 | 0.9 ± 0.05 | 55,000 |
| Mca-RPKPVE-Nva-WRK(Dnp)-NH₂ | MMP-3 | - | - | 218,000 |
| Mca-RPKPVE-Nva-WRK(Dnp)-NH₂ | MMP-9 | - | - | 10,100 |
Note: Data for Ac-DEVD-AMC is illustrative and compiled from various sources. Data for Mca-RPKPVE-Nva-WRK(Dnp)-NH₂ is for MMPs and is included for comparison of FRET substrate efficiency.
Recommended Assay Component Concentrations
| Component | Stock Concentration | Final Concentration | Notes |
| This compound | 1-10 mM in DMSO | 10-50 µM | Optimal concentration should be determined empirically. |
| Caspase-7 (recombinant) | 0.1-1 mg/mL | 1-10 nM | Concentration should be optimized to ensure linear reaction kinetics. |
| Dithiothreitol (DTT) | 1 M | 2-10 mM | Included in the assay buffer to maintain the reduced state of the caspase's active site cysteine. |
| DMSO | 100% | ≤1% | Keep final concentration consistent across all wells. |
Experimental Protocols
Standard Protocol for Caspase-7 Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 100 mM HEPES (pH 7.2), 10% sucrose, 0.1% CHAPS, and 1 mM EDTA. Immediately before use, add DTT to a final concentration of 2-10 mM.
-
Substrate Stock Solution: Dissolve lyophilized this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store in aliquots at -20°C or -80°C, protected from light.
-
Enzyme Preparation: Dilute purified active caspase-7 or your experimental sample (e.g., cell lysate) to the desired concentration in cold assay buffer. Keep the enzyme on ice.
2. Assay Procedure:
-
Bring all reagents to room temperature before use, except for the enzyme, which should be kept on ice.
-
Set up the reactions in a black, flat-bottom 96-well plate suitable for fluorescence measurements.
-
Prepare a master mix containing the assay buffer and the this compound substrate. Dilute the substrate stock solution into the assay buffer to achieve a 2X final concentration (e.g., 20-100 µM).
-
Add 50 µL of the 2X substrate master mix to each well.
-
Add 50 µL of the enzyme dilution or control samples to the appropriate wells, bringing the total volume to 100 µL. This will dilute the substrate to its final 1X concentration.
-
Mix the contents of the wells gently by shaking the plate for 30 seconds.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a desired period (e.g., every 1-2 minutes for 30-60 minutes) using an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
3. Data Analysis:
-
For each time point, subtract the background fluorescence (from the no-enzyme control) from the experimental readings.
-
Plot the change in relative fluorescence units (RFU) over time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min). The enzyme activity is proportional to this rate.
Mandatory Visualizations
FRET-Based Substrate Cleavage Mechanism
Caption: Mechanism of caspase-7 mediated cleavage of the FRET substrate.
Experimental Workflow for Caspase-7 Activity Assay
Caption: Standard workflow for a kinetic caspase-7 fluorometric assay.
Troubleshooting Logic for High Background Signal
Caption: A logical guide to troubleshooting high background fluorescence.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 4. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 5. selleckchem.com [selleckchem.com]
- 6. invivogen.com [invivogen.com]
- 7. Bachem Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2, Quantity: | Fisher Scientific [fishersci.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for Mca-VDQVDGW-Lys(Dnp)-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time and overall use of the fluorogenic caspase-7 substrate, Mca-VDQVDGW-Lys(Dnp)-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorogenic substrate primarily used to measure the activity of caspase-7, an executioner caspase involved in apoptosis. The substrate consists of a peptide sequence (VDQVDGW) recognized by caspase-7, flanked by a fluorescent reporter group (Mca, (7-Methoxycoumarin-4-yl)acetyl) and a quenching group (Dnp, 2,4-Dinitrophenyl). In its intact state, the fluorescence of Mca is quenched by Dnp. Upon cleavage of the peptide by active caspase-7, Mca is released from the proximity of Dnp, resulting in a significant increase in fluorescence. This fluorescence signal is directly proportional to the caspase-7 activity in the sample.
Q2: What are the recommended excitation and emission wavelengths for this substrate?
A2: For the Mca fluorophore, the recommended excitation wavelength is approximately 328 nm, and the emission wavelength is around 420 nm. However, it is always advisable to confirm the optimal excitation and emission wavelengths using your specific instrumentation (e.g., fluorometer or plate reader).
Q3: How should I reconstitute and store the this compound substrate?
A3: It is recommended to reconstitute the lyophilized substrate in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution and aliquots at -20°C, protected from light. When stored properly, the substrate should be stable for at least six months to a year.
Q4: What is a typical assay buffer composition for a caspase-7 activity assay?
A4: A common assay buffer for caspase activity assays includes a buffering agent to maintain pH, salts, and a reducing agent to ensure the catalytic cysteine in the caspase active site remains in a reduced state. A typical buffer composition is:
-
50-100 mM HEPES, pH 7.2-7.4
-
10% Sucrose
-
0.1% CHAPS
-
1-10 mM Dithiothreitol (DTT) (add fresh before use)
-
1 mM EDTA
The exact composition may need to be optimized for your specific experimental conditions.
Q5: What are the key steps to optimize the incubation time for my experiment?
A5: Optimizing the incubation time is critical to ensure your measurements are within the linear range of the enzymatic reaction. The key steps involve:
-
Enzyme Titration: Determine the optimal concentration of your enzyme source (e.g., cell lysate or purified caspase-7) by testing a range of concentrations with a fixed, saturating concentration of the substrate.
-
Substrate Titration: Determine the optimal substrate concentration by testing a range of concentrations with the optimized enzyme concentration.
-
Time Course Experiment: Perform a time-course experiment using the optimized enzyme and substrate concentrations, measuring the fluorescence at regular intervals. The optimal incubation time is the duration where the reaction rate is linear (i.e., the fluorescence increases steadily over time).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Fluorescence Signal | Inactive enzyme | Ensure proper handling and storage of the enzyme. Use a positive control with known caspase-7 activity. |
| Incorrect buffer composition | Check the pH of the buffer. Ensure DTT is added fresh to the buffer before use. | |
| Substrate degradation | Aliquot the substrate to avoid repeated freeze-thaw cycles. Protect the substrate from light. | |
| Incorrect instrument settings | Verify the excitation and emission wavelengths and the gain settings on your fluorometer or plate reader. | |
| High Background Fluorescence | Substrate instability or contamination | Run a "substrate only" control (assay buffer + substrate, no enzyme). If the background is high, consider using a fresh aliquot of the substrate. |
| Autofluorescence from sample components | Run a "sample only" control (assay buffer + sample, no substrate) to measure the intrinsic fluorescence of your sample. Subtract this background from your measurements. | |
| Contaminated reagents | Use fresh, high-quality reagents and water to prepare buffers. | |
| Non-linear Reaction Rate (Signal Plateaus Quickly) | Enzyme concentration is too high | Reduce the amount of enzyme (cell lysate or purified caspase-7) in the reaction. |
| Substrate is depleted | Increase the substrate concentration to ensure it is not the limiting factor during the desired incubation time. | |
| High Variability Between Replicates | Pipetting errors | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Inconsistent incubation times | Ensure all samples are incubated for the same duration before reading the fluorescence. | |
| Bubbles in wells | Be careful not to introduce bubbles when pipetting. Centrifuge the plate briefly before reading. |
Experimental Protocols
Protocol 1: Determination of the Linear Range of the Reaction
This protocol outlines the steps to determine the optimal enzyme concentration and incubation time.
Materials:
-
This compound substrate
-
Active recombinant caspase-7 or cell lysate containing active caspase-7
-
Caspase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorometer or microplate reader
Procedure:
-
Enzyme Titration: a. Prepare serial dilutions of your enzyme source (e.g., cell lysate) in cold Caspase Assay Buffer. b. In a 96-well plate, add a fixed, saturating concentration of the this compound substrate (e.g., 20 µM) to each well. c. Add the different concentrations of your enzyme source to the wells. Include a "no enzyme" control. d. Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours). e. Plot the fluorescence intensity versus time for each enzyme concentration. f. Choose an enzyme concentration that results in a steady, linear increase in fluorescence for a reasonable duration (e.g., 30-60 minutes).
-
Time Course and Incubation Time Optimization: a. Using the optimized enzyme concentration from the previous step and a saturating substrate concentration, set up a new reaction. b. Incubate the plate at 37°C and measure the fluorescence intensity at multiple time points (e.g., 0, 15, 30, 45, 60, 90, 120 minutes). c. Plot the fluorescence intensity versus time. d. The optimal incubation time is the longest duration during which the reaction remains in the linear phase. For all subsequent experiments, use this incubation time.
| Parameter | Recommended Starting Range | Purpose |
| Enzyme Concentration | Varies with source (e.g., 10-100 µg of cell lysate protein) | To ensure the reaction rate is measurable and linear over time. |
| Substrate Concentration | 10-50 µM | To ensure the substrate is not the limiting factor in the reaction. Ideally, the concentration should be at or above the Km value. |
| Incubation Temperature | 37°C | Optimal temperature for caspase activity. |
| Incubation Time | 30-120 minutes | To be determined empirically to ensure the reaction is within the linear range. |
Visualizations
Mca-VDQVDGW-Lys(Dnp)-NH2 Assay: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Mca-VDQVDGW-Lys(Dnp)-NH2 assay, a tool for researchers, scientists, and drug development professionals.
Assay Principle
The this compound assay is a fluorescence-based method for measuring the activity of caspase-7, a key enzyme involved in the apoptotic pathway. The assay utilizes a peptide substrate that is labeled with a fluorophore, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). This pair works on the principle of Fluorescence Resonance Energy Transfer (FRET).
In the intact peptide, the Dnp molecule quenches the fluorescence of the Mca molecule. When caspase-7 is present and active, it cleaves the peptide sequence, separating the Mca from the Dnp. This separation disrupts the FRET, leading to an increase in fluorescence intensity. The measured fluorescence is directly proportional to the caspase-7 activity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended excitation and emission wavelengths for the Mca fluorophore?
A1: The recommended excitation wavelength for Mca is approximately 320-328 nm, and the emission wavelength is around 390-420 nm.
Q2: How should the this compound substrate be stored?
A2: The lyophilized peptide substrate should be stored at -20°C, protected from light. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting the this compound substrate?
A3: The substrate is typically soluble in dimethyl sulfoxide (DMSO).[3][4] Prepare a concentrated stock solution in DMSO and then dilute it further in the assay buffer.
Experimental Protocols
I. Preparation of Reagents
Assay Buffer: A common assay buffer for caspase activity assays consists of:
-
20 mM HEPES, pH 7.5
-
100 mM NaCl
-
10 mM DTT
-
1 mM EDTA
-
0.1% CHAPS
-
10% Sucrose
Substrate Stock Solution:
-
Dissolve the this compound peptide in DMSO to a stock concentration of 10 mM.
-
Store the stock solution in aliquots at -20°C.
Enzyme Solution (Positive Control):
-
Reconstitute recombinant active caspase-7 in an appropriate buffer as recommended by the supplier.
-
The final concentration of the enzyme in the assay will need to be optimized, but a starting point is typically in the nanomolar range.
Inhibitor Solution (Negative Control):
-
Prepare a stock solution of a specific caspase-7 inhibitor (e.g., Q-VD-OPH or Caspase-3/7 Inhibitor I) in DMSO.
-
The final concentration of the inhibitor should be sufficient to completely inhibit caspase-7 activity, typically in the micromolar range.
II. Standard Curve Preparation
To quantify the amount of cleaved substrate, a standard curve using free 7-methoxycoumarin-4-acetic acid (MCA) is required.
-
Prepare a 1 mM stock solution of MCA in DMSO.
-
Perform serial dilutions of the MCA stock solution in the assay buffer to obtain a range of concentrations (e.g., 0-20 µM).
-
Add the same volume of each MCA standard to the wells of a microplate as the assay samples.
-
Measure the fluorescence at the same excitation and emission wavelengths used for the assay.
-
Plot the fluorescence intensity against the MCA concentration to generate a standard curve.
III. Assay Procedure
-
To the wells of a 96-well microplate, add the following components in the order listed:
-
Assay Buffer
-
Test compound or vehicle control
-
Caspase-7 enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.
-
Initiate the reaction by adding the this compound substrate solution to each well. The final substrate concentration should be at or near the Km value, if known, or optimized for the specific experimental conditions. A typical starting concentration is 10-50 µM.
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set for the Mca fluorophore (e.g., Ex: 328 nm, Em: 420 nm).
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed period (e.g., 60 minutes) and then measure the final fluorescence.
Controls and Standards
Proper controls are essential for the validation and interpretation of the assay results.
| Control/Standard | Purpose | Typical Components |
| Negative Control (No Enzyme) | To determine the background fluorescence of the substrate and buffer. | Assay Buffer, Substrate |
| Positive Control | To confirm the activity of the caspase-7 enzyme and the responsiveness of the substrate. | Assay Buffer, Substrate, Active Caspase-7 |
| Inhibitor Control | To confirm the specificity of the assay for caspase-7. | Assay Buffer, Substrate, Active Caspase-7, Caspase-7 Inhibitor |
| MCA Standard Curve | To quantify the amount of cleaved substrate and determine the enzyme's specific activity. | Assay Buffer, Serial dilutions of free MCA |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Store substrate properly, protected from light and at -20°C. Prepare fresh dilutions for each experiment. |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water. | |
| Autofluorescence of test compounds | Run a control with the compound and substrate without the enzyme to measure its intrinsic fluorescence. | |
| Low or No Signal | Inactive enzyme | Use a fresh aliquot of active caspase-7. Ensure proper storage and handling. |
| Incorrect buffer composition | Ensure the assay buffer contains a reducing agent like DTT, as caspases are cysteine proteases. | |
| Incorrect instrument settings | Verify the excitation and emission wavelengths and the gain settings of the fluorometer. | |
| Sub-optimal substrate concentration | Titrate the substrate concentration to find the optimal working concentration. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing in each well. |
| Temperature fluctuations | Ensure the plate is incubated at a stable temperature. | |
| Bubbles in the wells | Centrifuge the plate briefly before reading to remove bubbles. | |
| Non-linear reaction progress curve | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Check the stability of the enzyme under the assay conditions. | |
| Inner filter effect | At high substrate or product concentrations, fluorescence can be quenched. Dilute the samples if necessary. |
Data Presentation: Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-7 | (DEVD)2R110 | 2.8 | 58 | 2.1 x 10⁷ |
Data from a study on caspase-3, -6, and -7 kinetic rate constants.[5] It is important to note that these values are for a different substrate and should be considered as an approximation. Researchers should determine the kinetic parameters for the this compound substrate under their specific experimental conditions.
Visualizations
Caption: Principle of the FRET-based this compound caspase-7 assay.
Caption: General experimental workflow for the this compound assay.
Caption: A decision tree for troubleshooting common issues in the assay.
References
- 1. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2 Magainin 2 | SARS-CoV Mpro FRET substrate | Hello Bio" [hellobio.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Caspase-7 Substrates: Mca-VDQVDGW-Lys(Dnp)-NH2 in Focus
For Researchers, Scientists, and Drug Development Professionals
Caspase-7, a key executioner caspase in the intricate signaling network of apoptosis, plays a pivotal role in the dismantling of the cell. The accurate measurement of its activity is crucial for understanding the mechanisms of programmed cell death and for the development of novel therapeutics targeting this pathway. A variety of fluorogenic substrates have been developed to probe caspase-7 activity, each with distinct characteristics. This guide provides a comparative overview of the fluorogenic substrate Mca-VDQVDGW-Lys(Dnp)-NH2 and other commonly used caspase-7 substrates, supported by available experimental data and detailed protocols.
Performance Comparison of Caspase-7 Substrates
The efficiency of a fluorogenic substrate is determined by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency of an enzyme is best represented by the kcat/Km ratio.
| Substrate Sequence | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Mca/Dnp | N/A | N/A | N/A | Data not available in searched literature |
| Ac-DEVD-AFC | AFC | 15.1 | 8.6 | 5.7 x 10⁵ | [1] |
| Ac-DEVD-pNA | pNA | ~11 | N/A | N/A | |
| Ac-VEID-AFC | AFC | >200 | N/A | N/A | |
| Ac-LEHD-AFC | AFC | 185 | 0.09 | 4.9 x 10² |
N/A: Not available in the cited literature.
Note: The provided kinetic constants are from different studies and should be interpreted with caution due to potential variations in experimental conditions.
The VDQVDGW sequence of this compound represents a non-canonical recognition motif for caspase-7, which typically prefers the DEVD sequence. This difference in sequence specificity may offer advantages in terms of selectivity over other caspases, particularly caspase-3, which also strongly recognizes the DEVD motif. However, without empirical kinetic data, its relative performance remains to be fully elucidated. Substrates like Ac-DEVD-AFC are widely used and well-characterized, serving as a benchmark for caspase-3 and -7 activity assays.
Experimental Protocols
Key Experiment: Caspase-7 Activity Assay using a Fluorogenic Substrate
This protocol provides a general framework for measuring caspase-7 activity in cell lysates using a FRET-based fluorogenic substrate like this compound.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Protein quantification assay (e.g., Bradford or BCA)
-
Recombinant active caspase-7 (for standard curve)
-
Fluorogenic caspase-7 substrate (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 20 mM PIPES pH 7.2, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
96-well black microplate
-
Fluorometric microplate reader with excitation and emission wavelengths suitable for the chosen fluorophore (e.g., for Mca: Ex = ~325 nm, Em = ~392 nm)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with an apoptosis-inducing agent or vehicle control for the desired time.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then scrape into ice-cold lysis buffer.
-
For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold lysis buffer.
-
Incubate the cell lysate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
Assay Preparation:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with assay buffer.
-
Prepare a standard curve using a serial dilution of recombinant active caspase-7 in assay buffer.
-
Prepare the substrate working solution by diluting the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
-
Kinetic Measurement:
-
Add 50 µL of diluted cell lysate or caspase-7 standard to each well of a 96-well black microplate.
-
Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence per unit time) for each sample and standard.
-
Plot the rate of cleavage for the caspase-7 standards against their known concentrations to generate a standard curve.
-
Determine the caspase-7 activity in the cell lysates by interpolating their cleavage rates from the standard curve.
-
Normalize the caspase-7 activity to the protein concentration of the lysate.
-
Visualizing the Concepts
To better illustrate the experimental process and the biological context, the following diagrams were generated using Graphviz.
Conclusion
The selection of an appropriate substrate is critical for the reliable measurement of caspase-7 activity. While this compound offers a potentially more selective sequence, the lack of publicly available kinetic data makes a direct performance comparison with well-established substrates like Ac-DEVD-AFC challenging. Researchers should consider the specific requirements of their experimental system, including the need for selectivity against other caspases, when choosing a substrate. The provided experimental protocol offers a robust starting point for the implementation of caspase-7 activity assays, which can be adapted for various fluorogenic substrates. Further studies are warranted to fully characterize the kinetic properties of this compound and to directly compare its performance with other commercially available caspase-7 substrates.
References
A Researcher's Guide to Fluorogenic Caspase Substrates: Mca-VDQVDGW-Lys(Dnp)-NH2 vs. Ac-DEVD-AMC
For Immediate Publication
Contact: AI Core Sciences, Research and Development Division
This guide provides a comprehensive comparison of two widely used fluorogenic substrates in apoptosis research: Mca-VDQVDGW-Lys(Dnp)-NH2 and Ac-DEVD-AMC. Tailored for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for specific research needs.
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process orchestrated by a family of cysteine-aspartic proteases known as caspases. The detection of caspase activity is a cornerstone of apoptosis research. Fluorogenic substrates, which release a fluorescent signal upon cleavage by active caspases, are invaluable tools for quantifying enzyme activity. This guide focuses on two such substrates: this compound, a substrate primarily for caspase-7, and Ac-DEVD-AMC, a substrate for both caspase-3 and caspase-7. Understanding their distinct characteristics is crucial for the accurate interpretation of experimental results.
Mechanism of Action
Both substrates operate on the principle of Förster Resonance Energy Transfer (FRET) or fluorescence quenching.
-
This compound is a FRET-based substrate. The 7-methoxycoumarin-4-acetyl (Mca) fluorophore is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide backbone by caspase-7, the Mca fluorophore is separated from the Dnp quencher, resulting in a significant increase in fluorescence.
-
Ac-DEVD-AMC is a fluorogenic substrate where the 7-amino-4-methylcoumarin (AMC) group is non-fluorescent when conjugated to the peptide. Cleavage by caspase-3 or -7 releases the free AMC, which is highly fluorescent.
Performance Comparison
The selection of a caspase substrate is contingent on the specific experimental goals, particularly concerning the desired enzyme selectivity.
| Feature | This compound | Ac-DEVD-AMC |
| Primary Target Enzyme | Caspase-7[1][2] | Caspase-3, Caspase-7[3][4][5] |
| Peptide Sequence | VDQVDGW | DEVD[6] |
| Fluorophore | 7-methoxycoumarin-4-acetyl (Mca)[1] | 7-amino-4-methylcoumarin (AMC)[4][7] |
| Quencher | 2,4-dinitrophenyl (Dnp)[1] | Not applicable (quenching by peptide) |
| Excitation Maximum | ~328 nm[1] | 340-380 nm[4][7] |
| Emission Maximum | ~420 nm[1] | 440-460 nm[4][7] |
| Km for Caspase-3 | Not Applicable | ~10 µM[6] |
| Km for Caspase-7 | Data not available | Data not available |
Signaling Pathways
Both caspase-3 and caspase-7 are effector caspases, playing crucial roles in the execution phase of apoptosis. They are activated by initiator caspases (e.g., caspase-8 and caspase-9) in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While they share some substrates, including the DEVD motif, they also have distinct, non-redundant roles in the apoptotic process.
Experimental Protocols
General Workflow for Caspase Activity Assay
Detailed Protocol for Ac-DEVD-AMC Caspase-3/7 Activity Assay
Materials:
-
Ac-DEVD-AMC substrate
-
DMSO
-
Cell lysis buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
-
Apoptotic and non-apoptotic cell lysates
Procedure:
-
Substrate Preparation: Reconstitute lyophilized Ac-DEVD-AMC in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Reaction Buffer Preparation: Prepare a 2X reaction buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT).
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate per well. It is recommended to use 10-50 µg of total protein per well.
-
Include wells with lysis buffer only as a blank control.
-
Include wells with non-apoptotic cell lysate as a negative control.
-
-
Reaction Initiation:
-
Prepare a working substrate solution by diluting the Ac-DEVD-AMC stock solution in 1X reaction buffer to the desired final concentration (e.g., 20-50 µM).
-
Add 50 µL of the working substrate solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis: Subtract the blank reading from all samples. Caspase activity can be expressed as relative fluorescence units (RFU) or calibrated using a standard curve of free AMC.
General Protocol for this compound Caspase-7 Activity Assay
Materials:
-
This compound substrate
-
DMSO
-
Cell lysis buffer (as above)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~328 nm and emission at ~420 nm
-
Cell lysates containing active caspase-7
Procedure:
-
Substrate Preparation: Reconstitute the lyophilized FRET substrate in DMSO to create a stock solution. Store at -20°C, protected from light.
-
Assay Setup:
-
In a 96-well black microplate, add your cell lysate containing active caspase-7.
-
Include appropriate controls (blank, negative control).
-
-
Reaction Initiation:
-
Dilute the this compound stock solution in the appropriate assay buffer to the desired final concentration.
-
Add the diluted substrate to the wells to start the reaction.
-
-
Incubation: Incubate the plate at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 420 nm.
-
Data Analysis: After subtracting the blank, the increase in fluorescence intensity corresponds to caspase-7 activity.
Conclusion
Both this compound and Ac-DEVD-AMC are effective fluorogenic substrates for monitoring caspase activity. The primary distinction lies in their enzyme specificity. Ac-DEVD-AMC is a widely used and well-characterized substrate for the combined activity of caspase-3 and -7, the major executioner caspases. Its use is appropriate when a general measure of executioner caspase activity is desired. In contrast, this compound offers greater specificity for caspase-7. This is particularly advantageous in studies aiming to dissect the specific roles of caspase-7 in apoptosis, especially in cellular systems where caspase-3 activity may be absent or intentionally inhibited. The choice between these two substrates should, therefore, be guided by the specific biological question being addressed. Researchers are encouraged to consider the distinct spectral properties of each substrate to ensure compatibility with available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Selective detection of caspase-3 versus caspase-7 using activity-based probes with key unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
Validating Caspase-7 Specificity: A Comparative Guide to Mca-VDQVDGW-Lys(Dnp)-NH2
For researchers, scientists, and drug development professionals, the accurate measurement of specific caspase activity is paramount in apoptosis research and drug discovery. This guide provides a comparative analysis of the fluorogenic substrate Mca-VDQVDGW-Lys(Dnp)-NH2 for the validation of caspase-7 specificity.
The selection of an appropriate substrate is critical for differentiating the activity of closely related caspases, particularly the executioner caspases-3 and -7. These two enzymes share a high degree of structural homology and often recognize similar peptide sequences, most notably the DEVD motif. This guide will delve into the available data for this compound and compare it with other commonly used caspase substrates to aid in the selection of the most suitable tool for specific caspase-7 activity assays.
Understanding Caspase Substrate Specificity
Caspases are cysteine-aspartic proteases that play a crucial role in the orchestrated process of apoptosis. They recognize and cleave specific tetrapeptide sequences in their target proteins. The specificity of a caspase for a particular substrate is determined by the amino acid sequence of the substrate, particularly the four residues immediately upstream of the cleavage site (P4-P1).
While this compound is designed as a caspase-7 substrate, the inherent overlap in the substrate preferences of caspase-3 and caspase-7 necessitates a thorough validation of its specificity. The ideal caspase-7 substrate would be efficiently cleaved by caspase-7 while exhibiting minimal to no cleavage by caspase-3 and other caspases.
Quantitative Comparison of Caspase Substrates
Direct, publicly available kinetic data (Km and kcat) for this compound with caspase-7 and other caspases is limited. However, to provide a framework for comparison, the following table summarizes the kinetic parameters for a widely used alternative substrate, Ac-DEVD-AMC, with both caspase-3 and caspase-7. A higher catalytic efficiency (kcat/Km) indicates a more preferred substrate.
| Substrate | Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-DEVD-AMC | Caspase-3 | 9.7 | - | - | InnoPep Product Information |
| Ac-DEVD-AMC | Caspase-7 | 11 | - | - | InnoPep Product Information |
| (DEVD)2R110 | Caspase-3 | 0.9 | 9.6 | 1.07 x 10⁷ | Garcia-Calvo et al., 1998 (JBC) |
| (DEVD)2R110 | Caspase-7 | 2.8 | 58 | 2.07 x 10⁷ | Garcia-Calvo et al., 1998 (JBC) |
Note: The absence of direct comparative kinetic data for this compound underscores the importance of performing in-house validation experiments to determine its specificity for caspase-7 in the context of your experimental system.
Experimental Protocol for Validation of Caspase-7 Substrate Specificity
This protocol outlines a method to determine the specificity of a fluorogenic caspase-7 substrate by comparing its cleavage by recombinant human caspase-7 and caspase-3.
Materials:
-
Recombinant active human caspase-7
-
Recombinant active human caspase-3
-
This compound
-
Alternative fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader with excitation/emission wavelengths suitable for the Mca fluorophore (Ex: ~325 nm, Em: ~393 nm) and AMC fluorophore (Ex: ~380 nm, Em: ~460 nm)
Procedure:
-
Enzyme Preparation:
-
Thaw recombinant caspases on ice.
-
Prepare serial dilutions of each caspase in caspase assay buffer to determine the optimal enzyme concentration.
-
-
Substrate Preparation:
-
Reconstitute the fluorogenic substrates in DMSO to create a stock solution.
-
Prepare a working solution of each substrate in caspase assay buffer. The final concentration should be optimized, but a starting point is typically at or below the Km value if known, or in the low micromolar range.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of caspase assay buffer to each well.
-
Add 25 µL of the appropriate caspase dilution (caspase-7, caspase-3, or buffer only for a no-enzyme control).
-
Initiate the reaction by adding 25 µL of the substrate working solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of each enzyme, plot the fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Compare the V₀ values for this compound when incubated with caspase-7 versus caspase-3. A significantly higher velocity with caspase-7 indicates specificity.
-
As a control, perform the same analysis with Ac-DEVD-AMC to confirm the activity of both enzymes.
-
Visualizing the Experimental Workflow and Underlying Principles
To further clarify the experimental design and the principles of caspase substrate cleavage, the following diagrams are provided.
Caption: Experimental workflow for validating caspase-7 substrate specificity.
Caption: Principle of fluorogenic caspase substrate cleavage.
Conclusion
The validation of this compound for caspase-7 specificity is a critical step for any research relying on the accurate measurement of this enzyme's activity. While this substrate is designed for caspase-7, the well-documented overlap in substrate preference with caspase-3 necessitates empirical validation. In the absence of comprehensive, publicly available kinetic data for this compound, the provided experimental protocol offers a robust framework for researchers to determine its specificity in their own laboratories. By comparing its cleavage by caspase-7 and caspase-3, and by benchmarking its performance against other established substrates, researchers can confidently select and validate the most appropriate tools for their studies of apoptosis and related cellular processes.
Comparative Analysis of Mca-VDQVDGW-Lys(Dnp)-NH2 Cross-Reactivity with Other Caspases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorogenic substrate Mca-VDQVDGW-Lys(Dnp)-NH2, primarily recognized as a substrate for caspase-7. The following sections detail its specificity, potential for cross-reactivity with other caspases based on available data for similar peptide sequences, and a comprehensive experimental protocol for assessing its activity.
Understanding Caspase Substrate Specificity
Caspases, a family of cysteine-aspartic proteases, play crucial roles in apoptosis and inflammation. They exhibit distinct substrate specificities, primarily determined by the amino acid sequence immediately N-terminal to the cleavage site (the P4 to P1 residues). While some substrates are highly selective for a particular caspase, others can be cleaved by multiple caspases, leading to cross-reactivity. This is particularly common among caspases with similar substrate recognition motifs.
The substrate this compound is a FRET-based peptide containing the cleavage sequence VDQVD. Upon cleavage by an active caspase, the 7-methoxycoumarin (Mca) fluorophore is separated from the 2,4-dinitrophenyl (Dnp) quencher, resulting in a quantifiable increase in fluorescence. While this substrate is reported to be specific for caspase-7, the potential for cross-reactivity with other caspases, especially those with similar substrate preferences, warrants a thorough investigation for precise experimental interpretation.
Cross-Reactivity Profile
For instance, substrates with the core VDVAD sequence have been shown to be cleaved by both caspase-2 and caspase-3, indicating a potential for overlapping specificity.[1] Similarly, the DEVD sequence is a well-known target for both caspase-3 and caspase-7.[2][3] Given that the VDQVD sequence in this compound shares similarities with these motifs, some level of cross-reactivity with other executioner caspases (caspase-3) and initiator caspases (caspase-2) may be anticipated.
Table 1: Inferred Cross-Reactivity of this compound and Related Substrates with Various Caspases
| Caspase | Preferred Recognition Sequence | This compound (Inferred Reactivity) | Notes |
| Caspase-1 | (W/L)EHD | Low | The VDQVD sequence significantly differs from the preferred motif for inflammatory caspases.[4] |
| Caspase-2 | VDVAD | Moderate to High | The VDQVD sequence is similar to the optimal VDVAD motif for caspase-2, suggesting potential for significant cleavage.[1][5] |
| Caspase-3 | DEVD | Moderate | While not the optimal DEVD sequence, the presence of Asp at P1 and a hydrophobic residue at P4 could allow for cleavage by caspase-3.[2] |
| Caspase-4 | (W/L)EHD | Low | Similar to caspase-1, the substrate sequence is not optimal for this inflammatory caspase.[4] |
| Caspase-5 | (W/L)EHD | Low | Similar to caspase-1, the substrate sequence is not optimal for this inflammatory caspase.[4] |
| Caspase-6 | VEID | Low to Moderate | The P4 Valine is conserved, but the rest of the sequence differs significantly. |
| Caspase-7 | DEVD | High (Primary Target) | The DEVD-like motif with Asp at P1 and a hydrophobic residue at P4 makes it a primary substrate for caspase-7.[2][6] |
| Caspase-8 | (L/I)ETD | Low | The substrate sequence shows little resemblance to the preferred motif for this initiator caspase. |
| Caspase-9 | LEHD | Low | The substrate sequence shows little resemblance to the preferred motif for this initiator caspase. |
| Caspase-10 | AEVD | Low | The substrate sequence shows little resemblance to the preferred motif for this initiator caspase. |
Experimental Protocol: Determining Caspase Cross-Reactivity
This protocol outlines a method to determine the cross-reactivity of this compound with a panel of purified active caspases using a fluorometric assay.
Materials:
-
This compound substrate
-
Purified, active recombinant human caspases (e.g., Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9) of known concentration
-
Caspase Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of ~325 nm/392 nm
-
Free Mca (7-methoxycoumarin-4-acetic acid) for standard curve
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 1-10 mM.
-
Dilute the purified active caspases to a working concentration in Caspase Assay Buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation and should be determined empirically. A starting point could be in the range of 10-100 nM.
-
Prepare a series of dilutions of free Mca in Caspase Assay Buffer to generate a standard curve for quantifying the amount of cleaved substrate.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Caspase Assay Buffer to bring the final volume to 100 µL.
-
The specific active caspase being tested.
-
A "no enzyme" control well containing only buffer and substrate.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the this compound substrate to each well to a final concentration that is typically at or below the Km value for the primary target (caspase-7), if known. A starting concentration of 10-50 µM is common.
-
Immediately mix the contents of the wells.
-
-
Measurement of Fluorescence:
-
Place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity (Excitation: ~325 nm, Emission: ~392 nm) at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Standard Curve: Plot the fluorescence intensity of the free Mca standards against their known concentrations to generate a standard curve.
-
Reaction Rate: For each caspase, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Substrate Cleavage: Convert the rate of fluorescence increase (RFU/min) to the rate of substrate cleavage (e.g., pmol/min) using the standard curve.
-
Comparison: Compare the rates of cleavage for this compound by each of the different caspases to determine the relative cross-reactivity. Express the activity of other caspases as a percentage of the activity of caspase-7.
-
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of caspase activation, the following diagrams are provided.
Caption: Workflow for assessing caspase cross-reactivity.
Caption: Simplified caspase activation cascade.
References
- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming Caspase-7 Specificity by Regio-Specific Mutations and Selection Provides Alternate Solutions for Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Targeted Peptidecentric Proteomics Reveals Caspase-7 as a Substrate of the Caspase-1 Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage: Why Mca-VDQVDGW-Lys(Dnp)-NH2 Outshines Colorimetric Substrates in Caspase-7 Activity Assays
For researchers, scientists, and drug development professionals engaged in apoptosis research, the choice of assay substrate is pivotal for generating sensitive, accurate, and reproducible data. This guide provides a comprehensive comparison of the fluorogenic substrate Mca-VDQVDGW-Lys(Dnp)-NH2 and traditional colorimetric substrates for the detection of caspase-7 activity, a key executioner caspase in the apoptotic cascade.
The fundamental difference lies in the detection method. This compound is a FRET (Förster Resonance Energy Transfer) substrate. In its intact form, the fluorescence of the 7-methoxycoumarin (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage by active caspase-7, the Mca fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. In contrast, colorimetric assays typically utilize a peptide substrate, such as Ac-DEVD-pNA, which, upon cleavage, releases a chromophore (p-nitroaniline, pNA) that can be measured by absorbance. While both methods can detect caspase activity, the fluorogenic approach with this compound offers significant advantages in terms of sensitivity and dynamic range.
Quantitative Performance: A Head-to-Head Comparison
The superiority of fluorometric assays over colorimetric methods is evident in their key performance metrics. Fluorometric assays are generally more sensitive, allowing for the detection of lower enzyme concentrations.[1]
| Parameter | This compound (Fluorometric) | Colorimetric Substrates (e.g., Ac-DEVD-pNA) |
| Detection Principle | Fluorescence (FRET) | Absorbance |
| Sensitivity | High (picomolar to nanomolar range) | Moderate (nanomolar to micromolar range) |
| Dynamic Range | Wide | Narrow |
| Signal-to-Noise Ratio | High | Moderate |
| Instrumentation | Fluorescence Plate Reader | Absorbance Plate Reader |
| Potential for Interference | Autofluorescence from compounds/cells | Compound interference with absorbance readings |
Kinetic Parameters for Caspase-7
| Substrate | Enzyme | Km (µM) |
| Ac-DEVD-pNA | Caspase-7 | 12[2] |
The Underlying Biology: The Caspase-7 Signaling Pathway
Caspase-7 is an executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Its activation is a critical event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Initiator caspases, such as caspase-9 (intrinsic) and caspase-8 (extrinsic), are responsible for cleaving and activating pro-caspase-7.
References
A Researcher's Guide to the Fluorogenic Caspase-7 Substrate: Mca-VDQVDGW-Lys(Dnp)-NH2
For researchers, scientists, and drug development professionals, the selection of appropriate assay reagents is paramount for generating reliable and reproducible data. This guide provides a comprehensive overview of the performance of the fluorogenic caspase-7 substrate, Mca-VDQVDGW-Lys(Dnp)-NH2, in comparison to other commonly used caspase substrates.
This guide delves into the substrate's mechanism of action, provides a generalized experimental protocol for its use, and presents comparative performance data to aid in the selection of the most suitable reagent for your research needs.
Mechanism of Action: FRET-Based Detection of Caspase-7 Activity
This compound is a synthetic peptide substrate designed for the sensitive detection of caspase-7 activity. Its operation is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).
In its intact state, the close proximity of the Mca fluorophore to the Dnp quencher results in the suppression of fluorescence. Upon the induction of apoptosis or other cellular processes involving caspase-7 activation, the enzyme recognizes and cleaves the peptide sequence VDQVDGW. This cleavage event separates the Mca fluorophore from the Dnp quencher, leading to a significant increase in fluorescence intensity. The emitted fluorescence, typically measured at an emission wavelength of around 420 nm with an excitation wavelength of approximately 328 nm, is directly proportional to the enzymatic activity of caspase-7.
Comparative Performance of Fluorogenic Caspase Substrates
| Substrate Sequence | Target Caspase(s) | Km (µM) | kcat/Km (µM⁻¹min⁻¹) | Reference |
| MCA-DEVDAP-K(Dnp) | Caspase-3 / Caspase-7 | 13.5 (Caspase-3) 15.1 (Caspase-7) | Not reported | Mackay et al., 2015 |
| Ac-DEVD-AFC | Caspase-3 / Caspase-7 | 9.8 (Caspase-3) 10.8 (Caspase-7) | Not reported | Mackay et al., 2015 |
| Ac-DEPD-S-Ahx-FAM | Caspase-3 selective | 1.8 | 16.9 | Mackay et al., 2015 |
| Ac-DEVD-AMC | Caspase-3 / Caspase-7 | ~10 | Varies | General Reference |
Note: The data for MCA-DEVDAP-K(Dnp) is presented as a surrogate for this compound due to the lack of published data for the latter. Researchers should perform their own kinetic analysis for precise characterization.
Experimental Protocol: Fluorometric Caspase-7 Activity Assay
The following is a generalized protocol for measuring caspase-7 activity in cell lysates using this compound. Optimization of incubation times, and substrate and protein concentrations is recommended for each experimental system.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF)
-
Protein quantitation assay (e.g., BCA or Bradford)
-
This compound substrate (typically dissolved in DMSO to a stock concentration of 1-10 mM)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~328 nm and emission at ~420 nm.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the apoptosis-inducing agent or vehicle control for the desired time.
-
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 10-20 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay.
-
-
Caspase-7 Assay:
-
Dilute the cell lysates with Assay Buffer to a final protein concentration of 20-50 µg per well.
-
Prepare a master mix containing the this compound substrate diluted in Assay Buffer to a final concentration of 10-50 µM.
-
Add the cell lysate to the wells of a 96-well black microplate.
-
Initiate the reaction by adding the substrate master mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The caspase-7 activity can be expressed as the rate of change in fluorescence (slope of the linear portion of the curve) and normalized to the protein concentration.
-
Signaling Pathway Context: Caspase-7 in Apoptosis
Caspase-7 is an executioner caspase that, along with caspase-3, plays a central role in the terminal phase of apoptosis. It is activated by initiator caspases, such as caspase-9 (in the intrinsic pathway) and caspase-8 (in the extrinsic pathway). Once activated, caspase-7 cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Conclusion
This compound is a valuable tool for the sensitive and continuous measurement of caspase-7 activity. Its FRET-based mechanism allows for real-time monitoring of enzyme kinetics, making it suitable for a wide range of applications, including the screening of potential therapeutic agents that modulate apoptosis. While direct comparative data for this specific substrate is limited in the public domain, understanding its mechanism and utilizing a well-defined experimental protocol will enable researchers to generate robust and meaningful data. For critical applications, it is advisable to perform in-house characterization and comparison with other commercially available substrates to ensure the selection of the most appropriate reagent for your specific research question.
A Kinetic Comparison of FRET Substrates for Caspase-7: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-7 activity is crucial for understanding apoptosis and evaluating the efficacy of therapeutic interventions. Förster Resonance Energy Transfer (FRET) biosensors offer a sensitive and continuous method for monitoring this activity. This guide provides a comparative overview of different caspase-7 FRET substrates, presenting available kinetic data, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Data Presentation: Kinetic Parameters of Caspase-7 FRET Substrates
The catalytic efficiency of an enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
| Substrate Sequence | Donor/Acceptor Pair | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| DEVD | AMC | 16.1 ± 1.2 | 1.8 ± 0.1 | 112,000 | (Fischer et al., 2003) |
| VEID | AMC | 15.3 ± 1.1 | 0.018 ± 0.001 | 1,200 | (Fischer et al., 2003) |
Note: The data above is for an AMC-based fluorogenic substrate, which is a common platform for caspase activity assays. Kinetic parameters for specific FRET pairs may vary.
Experimental Protocols
Accurate determination of kinetic parameters for caspase-7 FRET substrates requires a well-defined experimental protocol. The following is a generalized methodology for a continuous kinetic assay using a FRET-based substrate.
Materials:
-
Recombinant active human caspase-7
-
Caspase-7 FRET substrate of interest (e.g., a protein or peptide linking a donor and acceptor fluorophore, such as CFP and YFP)
-
Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 100 mM NaCl, 10 mM DTT, pH 7.4
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometer capable of measuring FRET (excitation of the donor and emission of both donor and acceptor)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of recombinant active caspase-7 in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.
-
Prepare a series of dilutions of the FRET substrate in assay buffer. The concentrations should span a range from well below to well above the expected Km (e.g., 0.1x to 10x Km).
-
-
Assay Setup:
-
To each well of the 96-well microplate, add a fixed volume of the diluted caspase-7 enzyme.
-
Include control wells containing assay buffer without the enzyme to measure background fluorescence and substrate autolysis.
-
Initiate the reaction by adding a fixed volume of the FRET substrate dilutions to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed fluorometer.
-
Measure the fluorescence intensity of both the donor and acceptor fluorophores over time. The excitation wavelength should be specific for the donor fluorophore.
-
The rate of the reaction is determined by the change in the FRET ratio (Acceptor Emission / Donor Emission) over time. Cleavage of the FRET substrate by caspase-7 will lead to a decrease in the FRET ratio.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction for each substrate concentration. This is the initial linear slope of the FRET ratio change over time.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax: V0 = (Vmax * [S]) / (Km + [S])
-
Calculate kcat from the Vmax and the enzyme concentration ([E]): kcat = Vmax / [E]
-
Calculate the catalytic efficiency as kcat/Km.
-
Mandatory Visualization
Caspase-7 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of caspase-7 as an executioner caspase in the apoptotic signaling cascade. Caspase-7 can be activated by initiator caspases such as caspase-9 (in the intrinsic pathway) and caspase-8 (in the extrinsic pathway). Once activated, caspase-7 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Workflow for Kinetic Comparison
The following diagram outlines the key steps in the experimental workflow for the kinetic comparison of different caspase-7 FRET substrates. This process ensures a systematic and reproducible evaluation of substrate performance.
A Researcher's Guide to Apoptosis Detection: A Comparative Analysis of Mca-VDQVDGW-Lys(Dnp)-NH2 and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of apoptosis are crucial for advancing research in numerous fields, from cancer biology to neurodegenerative diseases. Central to the apoptotic cascade are caspases, a family of proteases that execute the programmed cell death pathway. Mca-VDQVDGW-Lys(Dnp)-NH2 is a fluorogenic substrate designed for the sensitive detection of caspase-7 activity, a key executioner caspase. This guide provides a comprehensive comparison of this FRET-based substrate with other widely used methods for studying apoptosis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
The Principle of this compound in Caspase-7 Detection
This compound is a substrate that operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence VDQVDGW is recognized and cleaved by active caspase-7. The peptide is flanked by a fluorophore, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact substrate, the proximity of the Dnp quencher to the Mca fluorophore suppresses its fluorescence. Upon cleavage by caspase-7, Mca is liberated from the quencher, resulting in a significant increase in fluorescence that can be measured to quantify enzyme activity. The excitation and emission maxima of the liberated Mca are approximately 328 nm and 420 nm, respectively[1]. A similar substrate, Mca-VDQMDGW-K(Dnp)-NH2, is available for the detection of caspase-3 activity.
References
A Comparative Guide to Fluorogenic Caspase-7 Substrates: Benchmarking Mca-VDQVDGW-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic caspase-7 substrate, Mca-VDQVDGW-Lys(Dnp)-NH2, with other commonly used alternatives. The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on quantitative performance, selectivity, and experimental considerations.
Introduction to Fluorogenic Caspase Substrates
Fluorogenic peptide substrates are invaluable tools for monitoring the activity of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. These substrates are designed based on the principles of Fluorescence Resonance Energy Transfer (FRET). They typically consist of a short peptide sequence recognized by a specific caspase, flanked by a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence. Upon cleavage of the peptide by the target caspase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to enzyme activity.
The subject of this guide, This compound , is a fluorogenic substrate designed for the sensitive detection of caspase-7 activity. It incorporates the fluorophore 7-methoxycoumarin-4-acetyl (Mca) and the quencher 2,4-dinitrophenyl (Dnp). While caspase-3 and caspase-7 share some substrate specificity, particularly for the DEVD sequence, unique peptide sequences can confer a degree of selectivity.
Quantitative Performance Comparison
The table below summarizes the kinetic constants for several fluorogenic substrates with caspase-7 and, for selectivity context, with the closely related caspase-3.
| Substrate Name | Peptide Sequence | Fluorophore/Quencher | Target Caspase(s) | Km (μM) | kcat/Km (μM⁻¹min⁻¹) | Citation |
| This compound | VDQVDGW | Mca/Dnp | Caspase-7 | Data not available | Data not available | |
| MCA-DEVDAPK(DNP) | DEVDAP | Mca/Dnp | Caspase-3/7 | 15.1 (for Caspase-7) | Not Reported | |
| Ac-DEVD-AFC | DEVD | AFC | Caspase-3/7 | 10.8 (for Caspase-7) | Not Reported | |
| Ac-DEVD-AMC | DEVD | AMC | Caspase-3/7 | Data not available | Data not available |
Note: Lower Km values indicate higher affinity of the enzyme for the substrate.
The data indicates that substrates with the DEVD sequence are readily cleaved by caspase-7. The Km values in the low micromolar range for MCA-DEVDAPK(DNP) and Ac-DEVD-AFC suggest a high affinity for caspase-7. While quantitative data for this compound is lacking, its utility as a caspase-7 substrate implies it is efficiently cleaved.
Selectivity Profile
A critical aspect of a caspase substrate is its selectivity, especially between the highly homologous executioner caspases, caspase-3 and caspase-7. Many commercially available substrates based on the DEVD sequence are recognized by both enzymes. This can be a limitation when the goal is to specifically measure the activity of one over the other.
Research has focused on developing more selective substrates. For instance, modifications to the peptide sequence can enhance selectivity. One study demonstrated that a peptide sequence of Asp-Glu-Pro-Asp-Ser could be used to selectively quantify caspase-3 activity with minimal cross-reactivity from caspase-7.
The unique VDQVDGW sequence of this compound may offer a different selectivity profile compared to the canonical DEVD substrates. However, without direct comparative studies, its specificity for caspase-7 over caspase-3 and other caspases remains to be quantitatively established. A similar peptide, Mca-VDQMDGW-K(Dnp)-NH2, has been marketed as a caspase-3 substrate, suggesting that peptides with this core sequence may be recognized by both enzymes.
Experimental Protocols and Considerations
The use of this compound and similar fluorogenic substrates involves a straightforward "add-mix-measure" protocol. Below is a general experimental workflow and a typical assay buffer composition.
General Experimental Workflow
Safety Operating Guide
Proper Disposal of Mca-VDQVDGW-Lys(Dnp)-NH2: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Waste containing Mca-VDQVDGW-Lys(Dnp)-NH2 should be treated as hazardous chemical waste. Segregate from other waste streams and dispose of through a licensed hazardous waste disposal service. Never dispose of this compound down the drain or in regular trash.
Researchers and laboratory personnel handling this compound, a fluorogenic substrate used in caspase-7 activity assays, must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound and associated waste.
Essential Safety and Handling Information
This compound, while a valuable research tool, contains a dinitrophenyl (Dnp) group. Dinitrophenols are classified as acutely toxic and can be flammable. When dry, they can become highly explosive upon shock or friction. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in a designated area.
Personal Protective Equipment (PPE)
When handling this compound in either solid or dissolved form, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. Double-gloving is recommended. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound and contaminated materials.
-
Segregation of Waste: All waste streams containing this compound must be segregated at the point of generation. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, microplates, gloves).
-
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound and heavily contaminated items (e.g., weighing paper) in a clearly labeled, sealed container designated for hazardous chemical waste. The container should have a liner.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Contaminated Labware: Disposable labware with minimal residual contamination (e.g., rinsed microplates, pipette tips) should be placed in a designated hazardous waste container.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Toxic").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat sources or ignition.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize this chemical waste in the laboratory.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the workflow from experimental use to the final disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance.
Personal protective equipment for handling Mca-VDQVDGW-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of the fluorogenic caspase-7 substrate, Mca-VDQVDGW-Lys(Dnp)-NH2. This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting.
Key Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The compound is a lyophilized powder, soluble in water.[1] Key characteristics are summarized below:
| Property | Value |
| Synonyms | Caspase-7 Fluorogenic Substrate I, Mca-VDQVDGW-K(Dnp)-NH2 |
| Formulation | Lyophilized powder |
| Molecular Formula | C60H74N14O21 • XC2H4O2 |
| Formula Weight | 1327.3 g/mol |
| Purity | ≥95% |
| Solubility | Water: 1 mg/ml |
| Stability | ≥ 4 years at -20°C |
| Appearance | White to yellow film or powder |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, adherence to standard laboratory safety protocols is crucial.[2] The following PPE is recommended to minimize exposure and ensure a safe working environment.
| PPE Category | Recommended Equipment |
| Hand Protection | Disposable nitrile gloves. For extended handling, consider double-gloving. |
| Eye Protection | Safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a risk of splashing. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. If weighing out larger quantities of the powder, a dust mask or respirator may be considered to avoid inhalation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to experimental use is critical for safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, verify that the container is intact and the seal is not broken.
-
Confirm that the product name and specifications on the label match the order.
-
Note the storage requirements (-20°C) and transfer the compound to a suitable freezer immediately.
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which could affect the stability of the lyophilized powder.
-
Work in a designated clean area, such as a laboratory bench or a chemical fume hood, especially when handling the powder.
-
Don the appropriate PPE as outlined in the table above.
3. Reconstitution:
-
Carefully open the vial, avoiding inhalation of any airborne powder.
-
Add the desired volume of solvent (e.g., water) to the vial using a calibrated pipette to achieve the desired stock solution concentration.
-
Gently vortex or pipette up and down to ensure the powder is fully dissolved. Avoid vigorous shaking to prevent denaturation of the peptide.
4. Experimental Use:
-
Handle the reconstituted solution with care to avoid spills and splashes.
-
Keep the stock solution on ice when not in immediate use to maintain its stability.
-
For long-term storage of the stock solution, it is recommended to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure laboratory safety.
1. Unused Compound:
-
Unwanted or expired solid compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it in the regular trash.
2. Solutions:
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour solutions down the drain unless permitted by institutional and local regulations.
3. Contaminated Materials:
-
All materials that have come into direct contact with the compound, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated hazardous waste container.
4. Decontamination:
-
Clean any spills immediately with an appropriate absorbent material.
-
Decontaminate the work area with a suitable cleaning agent after handling is complete.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
